P-3FAX-Neu5Ac
Description
Properties
IUPAC Name |
methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXHVKPJIOSDPS-RTEYEINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of P-3FAX-Neu5Ac in Glycobiology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aberrant sialylation, the overexpression of sialic acid-containing glycans on the cell surface, is a hallmark of various diseases, most notably cancer. This modification plays a crucial role in tumor progression, metastasis, and immune evasion. Consequently, the enzymes responsible for sialylation, sialyltransferases (STs), have emerged as promising therapeutic targets. P-3FAX-Neu5Ac, a peracetylated, fluorinated sialic acid analog, has garnered significant attention as a potent, cell-permeable global inhibitor of sialyltransferases. This technical guide provides an in-depth overview of this compound, its mechanism of action, its applications in glycobiology research, and detailed protocols for its use.
Mechanism of Action of this compound
This compound is a prodrug that, due to its peracetylated form, can readily cross the cell membrane. Once inside the cell, it is processed by intracellular esterases, which remove the acetyl groups to yield 3Fₐₓ-Neu5Ac. This modified sialic acid then enters the sialic acid salvage pathway and is converted to CMP-3Fₐₓ-Neu5Ac by CMP-sialic acid synthetase.[1] CMP-3Fₐₓ-Neu5Ac acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid onto newly synthesized glycans.[1][2][3] This leads to a global reduction in cell surface sialylation.[2][4]
The inhibitory action of this compound is twofold. Firstly, the resulting CMP-3Fₐₓ-Neu5Ac directly inhibits sialyltransferases in the Golgi apparatus. Secondly, the accumulation of CMP-sialic acids in the cell can lead to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a key enzyme in the de novo sialic acid biosynthesis pathway.[2]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on cell surface sialylation and other cellular processes as reported in various studies.
Table 1: Inhibition of Cell Surface Sialylation
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Citation |
| B16F10 (Murine Melanoma) | 32 | 3 days | Significant reduction in α2,3- and α2,6-sialylation. | [2] |
| B16F10 (Murine Melanoma) | 64 | 3 days | >90% reduction in α2,3- and α2,6-sialylation. | [2] |
| B16F10 (Murine Melanoma) | 64 and 256 | 6 - 8 hours | Detectable reduction in α2,3 and α2,6 sialylation. | [2] |
| B16F10 (Murine Melanoma) | 64 | 28 days | Sustained blockage of cell surface sialic acids. | [5] |
| HL-60 (Human Myeloid) | 30 - 500 | 3 days | Substantial inhibition of sialyl Lewis X formation. | [3][6] |
| MM1SHeca452 (Multiple Myeloma) | 300 | 7 days | Reduction in sialylation. | [7][8] |
| MDA-MB-468 & SK-BR-3 (Breast Cancer) | 100 | 72 hours | Significant reduction of α2,3 linked sialic acid. | [9] |
Table 2: Effects on Cellular Functions
| Cell Line/Model | Concentration | Incubation/Treatment | Observed Effect | Citation |
| HL-60 | Not specified | Not specified | Reduces E-selectin and P-selectin binding. | [6] |
| B16F10 | Not specified | Not specified | Impairs adhesion and migration. | [2] |
| Murine Lung Metastasis Model | Not specified | Not specified | Prevents metastasis formation. | [6][10] |
| Multiple Myeloma Xenograft Mouse Model | Not specified | Not specified | Sensitizes multiple myeloma cells to Bortezomib. | [7][8] |
Experimental Protocols
General Workflow for Assessing this compound Efficacy
A typical in vitro experiment to evaluate the efficacy of this compound involves cell culture, treatment with the inhibitor, staining with fluorescently labeled lectins specific for certain sialic acid linkages, and analysis by flow cytometry.
Detailed Protocol for Assessing Cell Surface Sialylation
This protocol is a synthesized methodology based on common practices described in the cited literature.[2][11]
Materials:
-
This compound
-
Cell line of interest (e.g., B16F10 murine melanoma cells)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins:
-
Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids
-
Sambucus nigra lectin (SNA) for α2,6-linked sialic acids
-
-
Streptavidin conjugated to a fluorophore (e.g., phycoerythrin - PE)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 32 µM, 64 µM, 128 µM). A vehicle control (medium with the same concentration of solvent) should be included. Replace the medium in the cell culture vessels with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3 days).
-
Cell Harvesting: Gently detach the cells from the culture vessel (e.g., using a non-enzymatic cell dissociation solution to preserve surface glycans). Wash the cells with PBS.
-
Lectin Staining: a. Resuspend the cells in flow cytometry buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate. c. Add the biotinylated lectin (e.g., MALII or SNA) at the manufacturer's recommended concentration. d. Incubate for 30-60 minutes at 4°C in the dark. e. Wash the cells twice with flow cytometry buffer by centrifuging the plate and resuspending the cell pellet.
-
Secondary Staining: a. Resuspend the washed cells in 100 µL of flow cytometry buffer containing streptavidin-PE at the manufacturer's recommended concentration. b. Incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with flow cytometry buffer.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer. b. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE channel).
-
Data Analysis: Analyze the flow cytometry data using appropriate software. The geometric mean fluorescence intensity (MFI) is typically used to quantify the level of lectin binding. The percentage of sialylation can be calculated by normalizing the MFI of the treated cells to that of the vehicle-treated control cells.
Impact on Signaling Pathways and Drug Development
The reduction of cell surface sialylation by this compound has profound effects on cellular signaling and behavior, making it a valuable tool in drug development.
-
Inhibition of Cell Adhesion and Migration: Hypersialylation is known to modulate the function of adhesion molecules like integrins. By reducing sialylation, this compound can impair the binding of cancer cells to the extracellular matrix, thereby inhibiting their migration and invasive potential.[2][12]
-
Modulation of Immune Responses: Sialic acids on the surface of cancer cells can engage with Siglec receptors on immune cells, leading to an inhibitory signal that allows cancer cells to evade the immune system.[12][13] By removing these sialic acids, this compound can potentially enhance anti-tumor immunity.
-
Therapeutic Potential: The ability of this compound to prevent metastasis and sensitize cancer cells to chemotherapy highlights its therapeutic potential.[6][7][8][10] However, systemic administration has been associated with toxicity, leading to research into targeted delivery systems, such as nanoparticles, to improve its safety and efficacy.[3][4][10][14]
Conclusion
This compound is a powerful and widely used tool in glycobiology research for studying the roles of sialylation in various biological and pathological processes. Its ability to globally and potently inhibit sialyltransferases provides a means to investigate the functional consequences of reduced cell surface sialylation. While its therapeutic application is currently limited by systemic toxicity, ongoing research into targeted delivery strategies holds promise for its future use in the clinic. This guide provides a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of the sialic acid/Siglec-9 axis improves antibody-mediated neutrophil cytotoxicity towards tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Understanding the chemical structure and properties of P-3FAX-Neu5Ac.
An In-depth Technical Guide to P-3FAX-Neu5Ac: Chemical Structure, Properties, and Biological Activity
Introduction
This compound, a peracetylated 3-fluoro-axial-N-acetylneuraminic acid, is a pivotal research tool in the field of glycobiology. It functions as a cell-permeable prodrug that, upon intracellular processing, acts as a potent and global inhibitor of sialyltransferases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental insights, and visual representations of its mechanism of action and experimental applications.
Chemical Structure and Properties
This compound is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.[3] Its structure is characterized by the presence of a fluorine atom at the axial position of the C-3 carbon and peracetylation, which enhances its cell permeability.[3][4]
Chemical Identity:
-
IUPAC Name: methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate[5]
-
Synonyms: 3Fax-Peracetyl Neu5Ac, (1S,2R)-1-((3S,4R,5R,6S)-3-acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate, 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-D-neuraminic acid methyl ester[5][6]
-
CAS Number: 117405-58-0[7]
Physicochemical Properties:
The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C22H30FNO14 | [5][7] |
| Molecular Weight | 551.47 g/mol | [5][7][8] |
| Appearance | White solid | [6] |
| Purity | ≥97% (HPLC) | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. | [7] |
| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -70°C. | [6][7] |
| XLogP3 | -0.8 | [5] |
Biological Activity and Mechanism of Action
This compound is a metabolic inhibitor of sialylation.[3] Its peracetylated form allows it to readily cross cell membranes.[2] Once inside the cell, intracellular esterases remove the acetyl groups, converting it to 3FAX-Neu5Ac.[2] This active form is then processed through the sialic acid salvage pathway, ultimately being converted to CMthis compound by CMP-sialic acid synthetase.[2] CMthis compound then acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid to nascent glycans.[1][2] This leads to a global reduction in cell surface sialylation.[1]
The following diagram illustrates the metabolic activation and inhibitory pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound | C22H30FNO14 | CID 72698605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3Fax-Peracetyl Neu5Ac ≥98% (NMR), solid, sialytransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. rndsystems.com [rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
The Global Sialylation Inhibitor P-3FAX-Neu5Ac: A Technical Guide to its Effects on Cell Surface Sialoglycans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of P-3FAX-Neu5Ac, a potent global inhibitor of sialylation, on cell surface sialoglycans. Through a comprehensive review of existing research, this document provides quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in studying this compound.
Introduction to this compound and Sialylation
Sialic acids are a family of nine-carbon sugar acids that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] These terminal modifications, known as sialoglycans, play crucial roles in a multitude of biological processes, including cell-cell adhesion, signaling, and immune recognition.[1] The enzymes responsible for transferring sialic acids from a CMP-sialic acid donor to acceptor glycans are sialyltransferases.[1]
In pathologies such as cancer, aberrant sialylation, often characterized by an overabundance of sialoglycans, is a common feature. This "hypersialylation" has been linked to increased metastatic potential, immune evasion, and drug resistance.[2][3] Consequently, the targeted inhibition of sialylation has emerged as a promising therapeutic strategy.
This compound is a peracetylated, cell-permeable analog of N-acetylneuraminic acid (Neu5Ac) with a fluorine atom at the axial position of the C-3 carbon.[1] This modification allows it to act as a potent global inhibitor of sialyltransferases, making it a valuable tool for studying the roles of sialoglycans and a potential therapeutic agent.[4][5]
Mechanism of Action
This compound exerts its inhibitory effects on cell surface sialylation through a dual mechanism of action, leading to a comprehensive shutdown of the sialylation process.[4]
Once inside the cell, the peracetylated this compound is deacetylated and converted into its active form, CMP-P-3FAX-Neu5Ac.[5] This fluorinated analog of the natural sialyltransferase donor substrate, CMP-Neu5Ac, then acts as a competitive inhibitor for all sialyltransferases within the Golgi apparatus.[4][5] This direct inhibition prevents the transfer of sialic acids to newly synthesized glycoproteins and glycolipids.
Furthermore, the accumulation of CMP-activated sialic acid analogs, including CMP-P-3FAX-Neu5Ac, within the cell leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[4] GNE/MNK is a key bifunctional enzyme in the de novo biosynthesis pathway of sialic acids.[1][4] By inhibiting this enzyme, this compound indirectly halts the production of sialic acid precursors, further depleting the cell's ability to synthesize sialoglycans.[1]
Caption: Mechanism of this compound action.
Quantitative Effects on Cell Surface Sialylation
This compound demonstrates a dose-dependent and sustained inhibition of both α2,3- and α2,6-linked sialic acids on the cell surface.
Dose-Dependent Inhibition of Sialylation
Studies on B16F10 murine melanoma cells have shown that treatment with this compound for 3 days leads to a significant reduction in cell surface sialylation.[4]
| Concentration of this compound (µM) | % Reduction in α2,3-Sialylation (MALII Staining) | % Reduction in α2,6-Sialylation (SNA-I Staining) |
| 32 | Significant Reduction | Significant Reduction |
| 64 | > 90% | > 90% |
| 128 | Almost Complete Depletion | Almost Complete Depletion |
| 256 | Almost Complete Depletion | Almost Complete Depletion |
| 512 | Almost Complete Depletion | Almost Complete Depletion |
| Table 1: Dose-dependent effect of this compound on B16F10 cell surface sialylation after 3 days of incubation. Data is compiled from findings in Büll et al., 2013.[4] |
Sustained Inhibition and Competition with Natural Substrates
A key feature of this compound is its ability to induce a prolonged blockade of sialylation. In B16F10 cells, the inhibitory effects of this compound were observed to last for several days even after the removal of the compound from the culture medium.[4] Furthermore, this compound effectively outcompetes natural sialyltransferase substrates, maintaining its inhibitory potency even in the presence of high concentrations of these competing molecules.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Inhibition of Sialylation and Lectin Staining
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the changes in cell surface sialylation using fluorescently labeled lectins and flow cytometry.
Caption: Workflow for in vitro sialylation analysis.
Materials:
-
Cell line of interest (e.g., B16F10 melanoma cells)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., PBS or DMSO)
-
Biotinylated lectins: Maackia amurensis lectin II (MALII) for α2,3-sialic acids and Sambucus nigra agglutinin (SNA-I) for α2,6-sialic acids
-
Streptavidin conjugated to a fluorophore (e.g., phycoerythrin - PE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Culture: Culture cells in appropriate flasks or plates until they reach the desired confluency.
-
Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3 days).
-
Cell Harvesting: Gently detach the cells from the culture vessel.
-
Lectin Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in flow cytometry buffer. c. Add the biotinylated lectin (MALII or SNA-I) at the recommended concentration and incubate for 30-60 minutes on ice. d. Wash the cells to remove unbound lectin. e. Resuspend the cells in flow cytometry buffer containing the streptavidin-fluorophore conjugate and incubate for 30 minutes on ice. f. Wash the cells to remove unbound streptavidin conjugate.
-
Flow Cytometry: Resuspend the final cell pellet in flow cytometry buffer and acquire data on a flow cytometer, measuring the fluorescence intensity.
-
Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI), which correlates with the level of cell surface sialylation.
In Vivo Tumor Growth Inhibition Assay
This protocol describes a method to assess the effect of this compound on tumor growth in a murine model.
Materials:
-
Tumorigenic cell line (e.g., B16F10)
-
This compound
-
Vehicle control
-
Immunocompromised or syngeneic mice
-
Cell culture and injection supplies
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture B16F10 cells and treat them in vitro for 3 days with a specified concentration of this compound (e.g., 64 µM) or a vehicle control.[7]
-
Cell Injection: Harvest the treated cells, wash them, and resuspend them in a suitable medium for injection. Subcutaneously inject a defined number of cells (e.g., 0.5 x 10⁵) into the flank of each mouse.[7]
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every few days.
-
Data Analysis: Calculate the tumor volume and plot the average tumor growth over time for each treatment group. Survival curves can also be generated.
Functional Consequences of Reduced Sialylation
The this compound-induced reduction in cell surface sialoglycans has significant functional consequences, particularly in the context of cancer biology.
Impaired Cell Adhesion and Migration
Treatment with this compound has been shown to impair the adhesion of tumor cells to various extracellular matrix components, including poly-l-lysine, type I collagen, and fibronectin.[4] This is accompanied by a diminished migratory capacity of the cancer cells.[4]
Inhibition of In Vivo Tumor Growth
In a murine melanoma model, B16F10 cells pre-treated with this compound exhibited significantly reduced tumor growth in vivo compared to control cells.[7] This highlights the potential of sialylation inhibition as an anti-cancer strategy.
Conclusion
This compound is a powerful and specific inhibitor of sialylation that acts through a dual mechanism to globally reduce the presence of sialoglycans on the cell surface. Its ability to induce a potent and sustained blockade of sialylation makes it an invaluable research tool for elucidating the diverse roles of sialic acids in health and disease. Furthermore, the demonstrated anti-tumor effects in preclinical models underscore its potential for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted impact of this compound on cellular biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
P-3FAX-Neu5Ac: A Technical Guide to Targeting Hypersialylation in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aberrant glycosylation, particularly the overexpression of sialic acids on the cell surface, known as hypersialylation, is a hallmark of cancer.[1] This dense layer of sialylated glycans plays a crucial role in tumor progression, metastasis, immune evasion, and drug resistance.[1][2][3] P-3FAX-Neu5Ac, a rationally designed, cell-permeable, fluorinated sialic acid analog, has emerged as a potent tool compound for studying and therapeutically targeting this phenomenon.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and its effects on tumor biology.
Introduction to Hypersialylation in Cancer
Cancer cells frequently exhibit altered cell surface glycosylation, with a notable increase in the density of sialic acid-containing glycans (sialoglycans).[2][6] This "hypersialylation" is driven by the upregulation of sialyltransferase enzymes and an increased metabolic flux through the sialic acid biosynthesis pathway.[4][6] The consequences of this altered glycosylation landscape are manifold and contribute significantly to cancer pathology:
-
Immune Evasion: Hypersialylated glycans on tumor cells can engage with sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells, such as natural killer (NK) cells and macrophages.[2][6] This interaction often transmits inhibitory signals, leading to a suppressed anti-tumor immune response and allowing cancer cells to evade immune destruction.[2][7]
-
Metastasis and Invasion: The negatively charged sialic acids can promote cell-cell repulsion, facilitating the detachment of cancer cells from the primary tumor.[1] Furthermore, altered sialylation of adhesion molecules like integrins can modulate interactions with the extracellular matrix, enhancing cell migration and invasion.[4][8]
-
Drug Resistance: Hypersialylation has been linked to resistance to certain chemotherapeutic agents, potentially by masking drug targets or altering signaling pathways that regulate apoptosis.[6][9]
Given the critical role of hypersialylation in cancer, strategies to inhibit this process are of significant therapeutic interest. This compound offers a powerful tool to achieve this, both in vitro and in vivo.[4]
This compound: Mechanism of Action
This compound is a peracetylated fluorinated sialic acid analog. The peracetylation enhances its cell permeability, allowing it to be readily taken up by cells.[4][7] Once inside the cell, it undergoes a series of metabolic activation steps to become a potent inhibitor of sialylation.[7][10]
The mechanism of action is twofold:
-
Direct Inhibition of Sialyltransferases: Intracellular esterases remove the acetyl groups from this compound, converting it to 3FAX-Neu5Ac.[10] This molecule then enters the sialic acid salvage pathway and is converted to its cytidine monophosphate (CMP) derivative, CMP-P-3FAX-Neu5Ac, by the enzyme CMP-sialic acid synthetase (CMAS).[7] CMP-P-3FAX-Neu5Ac acts as a competitive inhibitor of all sialyltransferases in the Golgi apparatus, preventing the transfer of natural sialic acid (Neu5Ac) onto nascent glycan chains.[7][8] The fluorine atom at the C-3 position makes it an extremely poor substrate for these enzymes.[7]
-
Indirect Inhibition of the De Novo Sialic Acid Biosynthesis Pathway: The accumulation of CMP-sialic acids within the cell leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK).[4] This key enzyme is upstream in the de novo synthesis pathway of sialic acids.[4] By inhibiting GNE/MNK, this compound effectively shuts down the production of natural sialic acid precursors.[7]
This dual mechanism makes this compound a global and highly effective inhibitor of cellular sialylation.[4]
Caption: Mechanism of action of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cell Surface Sialylation
| Cell Line | Concentration (µM) | Inhibition of α2,3-sialylation | Inhibition of α2,6-sialylation | Duration of Treatment | Reference |
| B16F10 (murine melanoma) | 32 | Significant reduction | Significant reduction | 3 days | [4] |
| B16F10 (murine melanoma) | 64 | Almost complete depletion | Almost complete depletion | 3 days | [4] |
| Human Cancer Cell Lines | ~64 | Inhibition of sialylation | Inhibition of sialylation | Not specified | [4] |
Table 2: Effects on Tumor Cell Function
| Cell Line | Concentration (µM) | Effect | Reference |
| B16F10, GL261, 9464D | 64 | Impaired adhesion to poly-l-lysine, type I collagen, and fibronectin | [4] |
| B16F10 | 64 | Diminished migratory capacity | [4] |
| B16F10 | 64 | Reduced in vivo tumor growth | [4] |
| Multiple Myeloma (MM) cells | 300 | Reduced interactions with E-selectin, MADCAM1, and VCAM1 | [11][12] |
| Glioblastoma (GBM) cells | Not specified | Significant reduction in mobility and migration capacity | [13] |
Table 3: Cytotoxicity and Long-term Effects
| Cell Line | Concentration (µM) | Effect on Viability/Proliferation | Duration of Treatment | Reference |
| B16F10 | 64 | No apparent effect | 28 days | [4] |
| Glioblastoma (GBM) cells | Not specified | Did not influence growth | Not specified | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Inhibition of Cell Sialylation
This protocol describes how to treat cancer cells with this compound and assess the reduction in cell surface sialylation using flow cytometry with fluorescently labeled lectins.
Caption: Experimental workflow for in vitro sialylation inhibition.
Materials:
-
Cancer cell line of interest (e.g., B16F10)
-
Complete cell culture medium
-
This compound (peracetylated)
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins: Maackia amurensis lectin II (MAL-II) for α2,3-linked sialic acids and Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids
-
Fluorescently labeled streptavidin (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 64 µM). Replace the medium in the cell culture plates with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired duration (e.g., 3 days).
-
Cell Harvesting: After incubation, gently detach the cells from the plate (e.g., using a non-enzymatic cell dissociation solution). Transfer the cells to a microcentrifuge tube and wash them with PBS.
-
Lectin Staining: Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 15 minutes on ice. Add the biotinylated lectin (MAL-II or SNA) at the recommended concentration and incubate for 30-60 minutes on ice in the dark.
-
Secondary Staining: Wash the cells with PBS to remove unbound lectin. Resuspend the cells in a buffer containing the fluorescently labeled streptavidin and incubate for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells with PBS and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity in the this compound-treated cells compared to the control indicates a reduction in cell surface sialylation.
Cell Adhesion Assay
This protocol assesses the effect of this compound on the ability of cancer cells to adhere to extracellular matrix components.
Materials:
-
Cancer cell lines (e.g., B16F10, GL261, 9464D)
-
This compound
-
96-well plates
-
Extracellular matrix proteins (e.g., poly-l-lysine, type I collagen, fibronectin)
-
Crystal violet solution
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix proteins overnight at 4°C. Wash the wells with PBS to remove any unbound protein.
-
Cell Treatment: Treat the cancer cells with this compound (e.g., 64 µM) or a vehicle control for 3 days as described in Protocol 4.1.
-
Cell Seeding: Harvest the treated and control cells and resuspend them in serum-free medium. Seed an equal number of cells into the coated wells of the 96-well plate.
-
Adhesion: Allow the cells to adhere for a specific period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the adherent cells with a suitable fixative (e.g., methanol). Stain the cells with crystal violet solution. After washing and drying, solubilize the stain with a solvent (e.g., 10% acetic acid). Measure the absorbance at a specific wavelength (e.g., 595 nm) using a plate reader. A lower absorbance in the this compound-treated wells indicates reduced cell adhesion.
In Vivo Tumor Growth Model
This protocol outlines a subcutaneous tumor model to evaluate the effect of this compound on tumor growth in vivo.
Caption: Workflow for in vivo tumor growth model.
Materials:
-
B16F10 murine melanoma cells
-
This compound
-
Immunocompetent mice (e.g., C57BL/6)
-
Cell culture medium and supplements
-
PBS
Procedure:
-
Cell Preparation: Culture B16F10 cells and treat them with this compound (e.g., 64 µM), a control compound (e.g., P-Neu5Ac), or a vehicle control (PBS) for 3 days.
-
Cell Injection: Harvest the cells and resuspend them in sterile PBS. Subcutaneously inject a defined number of cells (e.g., 0.5 x 10⁵) into the flank of the mice.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers at set intervals.
-
Data Analysis: Plot the average tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of any differences in tumor growth. Survival can also be monitored and analyzed using Kaplan-Meier curves.[14]
Signaling Pathways and Broader Implications
The effects of this compound extend beyond simple changes in cell adhesion and migration. By modulating the sialylation status of cell surface receptors, this compound can influence key signaling pathways involved in cancer progression.
-
Integrin Signaling: Sialylation of integrins can affect their conformation and clustering, thereby influencing downstream signaling through pathways like the FAK/Paxillin pathway, which is involved in cell migration and survival.[8][13]
-
Receptor Tyrosine Kinase (RTK) Signaling: The sialylation status of RTKs can impact ligand binding and receptor dimerization, potentially affecting pathways such as the PI3K/Akt and ERK1/2 pathways, which are crucial for cell proliferation and survival.[6]
-
Immune Checkpoint Modulation: As mentioned earlier, the reduction of sialic acids on the tumor cell surface can prevent the engagement of inhibitory Siglec receptors on immune cells.[7][8] This can lead to enhanced anti-tumor immunity, including increased activity of NK cells and T cells.[11]
Caption: Signaling pathways affected by hypersialylation.
Conclusion and Future Directions
This compound is a valuable and potent tool for investigating the roles of hypersialylation in cancer biology. Its ability to globally and effectively inhibit sialylation allows researchers to probe the downstream consequences on cell signaling, adhesion, migration, and immune evasion. While systemic administration in vivo has been associated with some toxicity, targeted delivery strategies using nanoparticles have shown promise in mitigating these effects and enhancing anti-metastatic efficacy.[5][8][15] Further research into the development of more specific sialyltransferase inhibitors and novel delivery systems will continue to advance our ability to therapeutically target aberrant glycosylation in cancer.
References
- 1. Frontiers | When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypersialylation in Cancer: Modulation of Inflammation and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
- 8. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Metabolic Journey of P-3FAX-Neu5Ac: A Technical Guide to its Intracellular Conversion and Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic pathway and intracellular conversion of P-3FAX-Neu5Ac, a potent, cell-permeable inhibitor of sialylation. Understanding the mechanism of action of this sialic acid analog is critical for its application in cancer research and the development of novel therapeutics targeting aberrant glycosylation. This document provides a comprehensive overview of its journey from a prodrug to an active inhibitor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction to this compound
This compound is a peracetylated, fluorinated analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. Its chemical modifications, specifically the peracetylation, enhance its cell permeability, allowing it to efficiently enter cells.[1][2] Once inside, it undergoes a series of transformations to become a powerful inhibitor of sialyltransferases, the enzymes responsible for adding sialic acids to the termini of glycans on glycoproteins and glycolipids.[3][4] Aberrant sialylation is a hallmark of cancer, contributing to metastasis, immune evasion, and drug resistance.[3][5][6] By blocking this process, this compound has emerged as a valuable tool for studying the roles of sialoglycans and as a potential therapeutic agent.[1][7][8]
The Intracellular Metabolic Pathway and Conversion
The efficacy of this compound as a sialylation inhibitor is contingent on its intracellular conversion into its active form. This multi-step process involves both enzymatic activation and the leveraging of the natural sialic acid metabolic pathways.
Cellular Uptake and Deacetylation
As a peracetylated prodrug, this compound readily crosses the cell membrane.[9][10] Following its entry into the cytoplasm, intracellular esterases remove the acetyl groups, converting this compound into its deacetylated and active form, 3Fₐₓ-Neu5Ac.[1][2]
Entry into the Sialic Acid Salvage Pathway and Activation
The deacetylated 3Fₐₓ-Neu5Ac enters the sialic acid salvage pathway.[6][11] Here, it is recognized by the enzyme CMP-sialic acid synthetase (CMAS), which catalyzes its conversion to CMP-3Fₐₓ-Neu5Ac.[3][6] This CMP-activated form is the key active metabolite that mediates the inhibitory effects of the prodrug.[4][6]
Inhibition of Sialyltransferases
CMP-3Fₐₓ-Neu5Ac is then transported into the Golgi apparatus, where it acts as a competitive inhibitor of all twenty human sialyltransferases (STs).[3][6] By competing with the natural substrate, CMP-Neu5Ac, CMP-3Fₐₓ-Neu5Ac prevents the transfer of sialic acid to newly synthesized glycoproteins and glycolipids. This leads to a global reduction in cell surface sialylation, affecting both α2,3- and α2,6-linked sialic acids.[6][12]
Feedback Inhibition of the De Novo Pathway
The inhibition of sialyltransferases by CMP-3Fₐₓ-Neu5Ac leads to an accumulation of the natural substrate, CMP-Neu5Ac, within the cell.[6] This buildup of CMP-Neu5Ac exerts feedback inhibition on UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), the rate-limiting enzyme in the de novo sialic acid biosynthesis pathway.[6] This secondary mechanism of action further depletes the cell of sialic acid precursors, enhancing the overall inhibitory effect of this compound.[6]
Quantitative Analysis of Sialylation Inhibition
The inhibitory effect of this compound on cell surface sialylation can be quantified using various techniques, most notably flow cytometry with sialic acid-binding lectins. The data presented below is a summary of typical results observed in cancer cell lines.
| Cell Line | Concentration of this compound (µM) | Incubation Time (days) | α2,3-Sialylation Reduction (%) | α2,6-Sialylation Reduction (%) | Citation(s) |
| B16F10 (Murine Melanoma) | 32 | 3 | Significant Reduction | Significant Reduction | [6] |
| B16F10 (Murine Melanoma) | 64 | 3 | > 90 | > 90 | [6] |
| HL-60 (Human Promyelocytic Leukemia) | 200 | 5 | > 95 (SLex) | Not Specified | [4] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experiments are provided below.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., B16F10) in appropriate culture vessels and allow them to adhere overnight in complete culture medium.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0-100 µM). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Culture the cells for the desired period (e.g., 3 days) to allow for the metabolic conversion of the prodrug and inhibition of sialylation.
Analysis of Cell Surface Sialylation by Flow Cytometry
-
Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS containing 1% BSA) by centrifugation and resuspension.
-
Lectin Staining: Resuspend the cells in a solution containing a biotinylated sialic acid-binding lectin. To detect α2,3-linked sialic acids, use Maackia Amurensis Lectin II (MAL-II). For α2,6-linked sialic acids, use Sambucus Nigra Lectin (SNA). Incubate on ice for 30-60 minutes.
-
Secondary Staining: Wash the cells to remove unbound lectin. Resuspend the cells in a solution containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE) and incubate on ice for 30 minutes in the dark.
-
Flow Cytometry Analysis: Wash the cells again and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cells to quantify the level of cell surface sialylation.
Conclusion
This compound is a powerful tool for the global inhibition of sialylation. Its mechanism of action, involving cellular uptake, intracellular conversion to its active CMP-analog, and subsequent inhibition of sialyltransferases and the de novo biosynthesis pathway, is a well-defined process. The ability to effectively and quantitatively reduce cell surface sialylation makes this compound an invaluable reagent for researchers in glycoscience and oncology. The protocols and data presented in this guide provide a solid foundation for the successful application of this inhibitor in a research setting, paving the way for new discoveries in the role of sialic acids in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sialic Acid—Modified Nanoparticles—New Approaches in the Glioma Management—Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
Foundational Research on P-3FAX-Neu5Ac: A Glycomimetic Approach to Inhibit Tumor Growth
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Aberrant sialylation is a hallmark of cancer, contributing significantly to tumor progression, metastasis, and immune evasion. This document provides a comprehensive technical overview of P-3FAX-Neu5Ac, a peracetylated, fluorinated sialic acid analog, and its foundational role as a potent inhibitor of cancer-associated hypersialylation. We detail its mechanism of action, summarize key quantitative findings on its impact on tumor growth and cell behavior, outline relevant experimental protocols, and visualize the core biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals exploring metabolic glycoengineering as a therapeutic strategy against cancer.
Introduction to this compound
This compound (also known as peracetylated 3-fluoro-N-acetylneuraminic acid or 3Fax-Neu5Ac) is a synthetic, cell-permeable glycomimetic designed to disrupt the biosynthesis of sialoglycans.[1][2] Structurally, it is an analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[3] The key modifications—peracetylation and the addition of an axial fluorine atom at the C-3 position—enhance its cellular uptake and transform it into a powerful inhibitor of sialylation.[3][4][5]
Once inside the cell, this compound is deacetylated and enters the sialic acid salvage pathway, where it is converted into CMP-P-3FAX-Neu5Ac.[3][6] This fluorinated analog then acts as a global inhibitor of Golgi-resident sialyltransferases, the enzymes responsible for transferring sialic acids onto growing glycan chains.[3][6] By competitively inhibiting these enzymes, this compound effectively reduces the expression of sialylated structures on the cancer cell surface, thereby mitigating their pro-tumorigenic functions.[3][7]
Mechanism of Action and Signaling Pathway
This compound exerts its effects through a dual mechanism that leads to a global shutdown of sialylation.
-
Direct Inhibition of Sialyltransferases: The primary mechanism involves the conversion of this compound to its CMP-activated form, CMP-P-3FAX-Neu5Ac. This molecule is recognized by the CMP-sialic acid transporter and moved into the Golgi apparatus. Inside the Golgi, it directly inhibits sialyltransferases, preventing the transfer of natural sialic acids to glycoproteins and glycolipids.[3]
-
Feedback Inhibition of De Novo Synthesis: The inhibition of sialyltransferases leads to an accumulation of natural CMP-Neu5Ac within the cell. This accumulation triggers a negative feedback loop, inhibiting a key upstream enzyme in the de novo sialic acid synthesis pathway, GNE/MNK (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase).[3] This feedback mechanism further suppresses the production of sialic acid precursors.
The overall result is a profound and sustained reduction in both α2,3- and α2,6-linked sialic acids on the cell surface.[3] This loss of sialylation directly impacts cancer cell pathophysiology by altering cell adhesion, migration, and interaction with the immune system.[3][8]
Quantitative Data on Efficacy
Research has provided key quantitative data on the biological effects of this compound in various cancer models.
| Parameter | Cell Line / Model | Concentration / Dose | Result | Reference |
| α2,3-Sialylation Inhibition | B16F10 Melanoma | 32 µmol/L (3 days) | Significant reduction | [3] |
| B16F10 Melanoma | 64 µmol/L (3 days) | >90% reduction | [3] | |
| α2,6-Sialylation Inhibition | B16F10 Melanoma | 32 µmol/L (3 days) | Significant reduction | [3] |
| B16F10 Melanoma | 64 µmol/L (3 days) | >90% reduction | [3] | |
| SLex Expression | HL-60 Leukemia | 200 µM (5 days) | >95% abolishment | [4] |
| E-selectin Binding | HL-60 Leukemia | 200 µM (5 days) | >95% reduction | [4][5] |
| P-selectin Binding | HL-60 Leukemia | 200 µM (5 days) | >80% reduction | [4][5] |
| In Vivo Tumor Growth | Murine Model (B16F10) | 64 µmol/L (in vitro pre-treatment) | Impaired in vivo tumor growth | [3] |
| Metastasis | Murine Lung Model | Not specified | Prevents metastasis formation | [1] |
| Median Survival | Murine Model (B16F10) | Sialidase-treated cells | Slightly increased (28 days) | [3] |
Note: While this compound shows significant efficacy, studies have reported potential for liver and kidney dysfunction in murine models with global, untargeted administration.[6][8]
Key Experimental Protocols
The following are detailed methodologies for experiments commonly cited in this compound research.
In Vitro Sialylation Inhibition Assay
This protocol assesses the efficacy of this compound in reducing cell-surface sialic acids.
Methodology:
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media for 3 days.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0 to 512 µmol/L) or a vehicle control (PBS).[3]
-
Lectin Staining: After treatment, cells are harvested and stained with biotinylated lectins specific for sialic acid linkages. Maackia amurensis lectin II (MALII) is used to detect α2,3-linked sialic acids, and Sambucus nigra agglutinin (SNA-I) is used for α2,6-linked sialic acids.[3][9]
-
Flow Cytometry: A fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE) is used to detect the bound biotinylated lectins. The mean fluorescence intensity (MFI) is then quantified using a flow cytometer.
-
Analysis: The MFI of treated cells is normalized to the MFI of untreated control cells to determine the percentage reduction in surface sialylation.[3]
In Vivo Tumor Growth and Metastasis Model
This protocol evaluates the effect of sialylation blockade on tumor formation and spread in a living organism.
Methodology:
-
Cell Preparation: B16F10 melanoma cells are pre-treated in vitro for 3 days with this compound (e.g., 64 µmol/L) or a control.[3]
-
Animal Model: C57BL/6 mice are used as the in vivo model.
-
Tumor Cell Injection: A suspension of the pre-treated cancer cells is injected into the mice. For metastasis models, this is typically an intravenous (tail vein) injection.[10] For primary tumor growth, a subcutaneous injection is used.
-
Monitoring: Mice are monitored for tumor development and overall health. Tumor volume is measured regularly for subcutaneous models.
-
Targeted Delivery Variation: To mitigate systemic toxicity, this compound can be encapsulated in nanoparticles (e.g., PLGA) coated with antibodies targeting tumor-specific antigens (e.g., anti-TRP-1 for melanoma), allowing for targeted delivery.[10]
Conclusion and Future Directions
This compound has been established as a potent and effective tool for the foundational research of cancer sialobiology. By globally inhibiting sialyltransferases, it profoundly impacts tumor cell adhesion, migration, and in vivo growth and metastasis.[3] The quantitative data and established protocols provide a solid framework for further investigation.
While systemic toxicity remains a concern, the development of targeted delivery systems, such as antibody-coated nanoparticles or prodrug strategies, represents a promising path forward.[8] Future research should continue to focus on optimizing these delivery mechanisms to enhance the therapeutic window and translate the powerful anti-tumor effects of sialylation inhibition into clinical applications. The use of this compound and its derivatives will remain critical in uncovering the complex roles of sialoglycans in cancer and developing novel glycan-targeted therapies.
References
- 1. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 3Fax-Peracetyl Neu5Ac ≥98% (NMR), solid, sialytransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Inhibiting Sialylation in B16F10 Melanoma Cells with P-3FAX-Neu5Ac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing P-3FAX-Neu5Ac, a potent inhibitor of sialylation, in studies involving B16F10 murine melanoma cells. The protocols detailed below are compiled from established research to ensure reliable and reproducible results.
Introduction
Aberrant sialylation, the overexpression of sialic acid-containing glycans on the cell surface, is a hallmark of many cancers, including melanoma.[1][2] This "hypersialylation" is associated with increased metastatic potential, immune evasion, and poor prognosis.[3][4] this compound is a fluorinated sialic acid analog that serves as a powerful tool to investigate the roles of sialylation in cancer progression.[1] It acts as a global inhibitor of sialyltransferases, the enzymes responsible for attaching sialic acids to glycoproteins and glycolipids.[1][5] By blocking this process, this compound allows researchers to study the functional consequences of reduced sialylation on cancer cell behavior.
Mechanism of Action of this compound
This compound is a cell-permeable pro-drug. Once inside the cell, it is metabolized and converted into the active inhibitor, CMthis compound. This active form competes with the natural substrate (CMP-Neu5Ac) for sialyltransferases, effectively blocking the transfer of sialic acid to nascent glycan chains. This leads to a significant reduction in the expression of sialylated ligands on the cell surface.[6]
Data Summary: Effects of this compound on B16F10 Cells
The following tables summarize the quantitative effects of this compound on B16F10 melanoma cells as reported in the literature.
Table 1: Inhibition of Cell Surface Sialylation
| Concentration of this compound | Incubation Time | Sialic Acid Linkage | Percent Inhibition | Reference |
| 64 µM | 3 days | α2,3-linked | >95% | [1] |
| 64 µM | 3 days | α2,6-linked | ~80% | [1] |
| 64 µM | 28 days | α2,3-linked | ~95% (stable) | [1] |
| 64 µM | 28 days | α2,6-linked | ~80% (stable) | [1] |
Table 2: Effects on B16F10 Cell Properties
| Parameter | Concentration of this compound | Incubation Time | Observed Effect | Reference |
| Cell Viability | 64 µM | 28 days | No significant effect | [1] |
| Cell Proliferation | 64 µM | 28 days | No significant effect | [1] |
| Adhesion to Poly-L-lysine | Not specified | Not specified | Impaired binding | [7] |
| Adhesion to Type I Collagen | Not specified | Not specified | Impaired binding | [7] |
| Adhesion to Fibronectin | Not specified | Not specified | Impaired binding | [7] |
| Cell Migration | Not specified | Not specified | Diminished migratory capacity | [1][7] |
| In Vivo Tumor Growth | Not specified | Not specified | Reduced growth | [1] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on B16F10 cells.
Protocol 1: B16F10 Cell Culture
B16F10 cells are an adherent murine melanoma cell line.[8]
Materials:
-
B16F10 cells
-
Fetal Bovine Serum (FBS)
-
L-Glutamine[8]
-
Sodium Bicarbonate (NaHCO3)[8]
-
Glucose[8]
-
Sodium Pyruvate[8]
-
Penicillin-Streptomycin (optional)[10]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution (0.25%)[9]
-
Humidified incubator at 37°C with 5% CO2[8]
Procedure:
-
Culture Medium: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS, 4 mM L-Glutamine, 1.5 g/L NaHCO3, 4.5 g/L Glucose, and 1.0 mM Sodium Pyruvate.[8] Note that RPMI-1640 promotes rapid proliferation while DMEM encourages differentiation and melanin synthesis.[9]
-
Thawing: Thaw frozen vials of B16F10 cells rapidly in a 37°C water bath.[11] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.[11] Resuspend the cell pellet in fresh medium and transfer to a culture flask.
-
Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[8] Change the medium every 2 to 3 days.[8]
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.[11] Add Trypsin-EDTA solution and incubate until cells detach.[11] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium.[11] A split ratio of 1:2 to 1:4 is recommended.[8]
Protocol 2: Treatment with this compound
Materials:
-
Cultured B16F10 cells
-
This compound
-
Complete growth medium
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS or DMSO, as recommended by the manufacturer).
-
Treatment: Seed B16F10 cells in culture plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh complete growth medium containing the desired concentration of this compound. An effective concentration range is 32-512 µM, with 64 µM being sufficient to achieve significant inhibition of sialylation.[1][12]
-
Incubate the cells for the desired period. A 3-day incubation is typically sufficient to observe a significant reduction in cell surface sialylation.[1] For long-term studies, the medium containing this compound should be renewed every third day.[1]
Protocol 3: Assessment of Cell Surface Sialylation by Lectin Staining and Flow Cytometry
This protocol utilizes specific lectins to detect α2,3- and α2,6-linked sialic acids.
Materials:
-
Biotinylated Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids[1][13]
-
Biotinylated Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids[1][13]
-
Streptavidin conjugated to a fluorophore (e.g., PE or Alexa Fluor 488)[1][13]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the this compound-treated and control B16F10 cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Incubate the cells with the biotinylated lectin (MALII or SNA) in PBS for 30-60 minutes at 4°C.
-
Wash the cells with PBS to remove unbound lectin.
-
Incubate the cells with fluorophore-conjugated streptavidin for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface sialylation.[1][14]
Protocol 4: Cell Migration Assay (Wound Healing Assay)
Materials:
-
6-well tissue culture plates
-
Pipette tips (e.g., 200 µl)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed B16F10 cells in 6-well plates and grow them to 100% confluency.[15]
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.[15][16]
-
Washing: Gently wash the wells with PBS to remove detached cells.[17]
-
Treatment: Add fresh medium (with or without this compound) to the wells.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 4, 8, 12, and 24 hours).[15]
-
Analysis: Measure the width of the wound at each time point to determine the rate of cell migration.[15]
Protocol 5: Cell Invasion Assay (Transwell Assay)
Materials:
-
Transwell inserts (8-µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coating Inserts: Coat the transwell inserts with Matrigel and allow it to solidify.[17][18]
-
Cell Preparation: Harvest this compound-treated and control B16F10 cells and resuspend them in serum-free medium.[15]
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.[19]
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber.[15][19]
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours) to allow for cell invasion.[19]
-
Removal of Non-invasive Cells: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[17]
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[15] Count the number of stained cells under a microscope.
Protocol 6: Cell Viability Assay
Materials:
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the this compound-treated and control cultures.
-
Staining: Resuspend the cells in a suitable buffer and add 7-AAD or PI.
-
Analysis: Analyze the cells by flow cytometry. The percentage of 7-AAD or PI-positive cells represents the non-viable cell population.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Towards understanding the role of sialylation in melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 9. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 10. ubigene.us [ubigene.us]
- 11. bcrj.org.br [bcrj.org.br]
- 12. benchchem.com [benchchem.com]
- 13. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 14. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Melanoma Cell Migration is Dependent on Production of Reactive Oxygen Species under Normoxia Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. repositorio.ufc.br [repositorio.ufc.br]
- 19. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
Optimal concentration and incubation time for P-3FAX-Neu5Ac treatment.
Application Notes and Protocols for P-3FAX-Neu5Ac Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a peracetylated, cell-permeable fluorinated sialic acid analog that serves as a potent global inhibitor of sialylation.[1][2][3] Once inside the cell, it is deacetylated and metabolically converted into CMP-P-3FAX-Neu5Ac. This active form acts as a competitive inhibitor for all sialyltransferases, leading to a significant reduction in cell surface sialic acids.[1][2] This compound is a valuable tool for studying the roles of sialylation in various biological processes, including cancer progression, metastasis, and immune evasion.[4][5] These notes provide optimal concentrations, incubation times, and detailed protocols for the use of this compound in both in vitro and in vivo research settings.
Mechanism of Action
This compound globally blocks sialylation through a dual mechanism.[4] After cellular uptake and conversion to its active CMP-activated form, it directly inhibits sialyltransferases in the Golgi apparatus, preventing the transfer of natural sialic acids to assembling glycans.[4] Secondly, the resulting accumulation of CMP-sialic acids in the cell leads to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a critical enzyme in the de novo sialic acid biosynthesis pathway.[4]
Caption: Mechanism of this compound as a global sialylation inhibitor.
Application Notes: Optimal Concentration and Incubation Time
The optimal conditions for this compound treatment vary depending on the cell type and experimental goals. The following tables summarize effective concentrations and incubation times reported in the literature.
Table 1: In Vitro Studies
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |
| B16F10 (Murine Melanoma) | 32 - 512 µM | 3 days | Significant reduction in α2,3- and α2,6-sialylation. 64 µM was sufficient to reduce sialylation by over 90%. | [4][6] |
| B16F10 (Murine Melanoma) | 64 µM and 256 µM | 6 - 8 hours | Detectable reduction in α2,3 and α2,6 sialylation. | [4][6][7] |
| B16F10 (Murine Melanoma) | 64 µM | 28 days | Sustained loss of cell surface sialic acids. | [4][6] |
| HL-60 (Human Myeloid) | 30 - 500 µM | 3 days | Substantial inhibition of sialyl Lewis X (SLex) formation and reduced E-selectin binding. | [3][6] |
| MM1SHeca452 (Multiple Myeloma) | 300 µM | 7 days | Reduction in sialylation. | [8] |
Table 2: In Vivo Studies
Note: Systemic administration of this compound can lead to dose-limiting toxicities, particularly nephrotoxicity.[1][9] Targeted delivery strategies, such as nanoparticle formulation, can mitigate these effects.[2][10]
| Mouse Model | Compound | Dosage | Administration Route | Frequency & Duration | Key Findings | Citation |
| NSG mice with MM1S xenograft | 3FAX-Neu5Ac | 6.25, 12.5, 25 mg/kg | Intraperitoneal (IP) | Daily for 7 days | Dose-dependent decrease in sialylation in kidney, spleen, and liver. Reduced tumor burden and increased bortezomib sensitivity. | [1][9] |
| Murine Lung Metastasis Model | This compound | Not specified | Intravenous (IV) | Not specified | Nanoparticle-formulated this compound prevented metastasis formation. | [3][10] |
Experimental Protocols
General Workflow for In Vitro Efficacy Assessment
The following diagram outlines a standard workflow for evaluating the effect of this compound on cell surface sialylation.
Caption: General workflow for assessing this compound efficacy in vitro.
Detailed Protocol: Assessing Cell Surface Sialylation via Flow Cytometry
This protocol is adapted from studies using B16F10 melanoma cells to quantify changes in α2,3- and α2,6-linked sialic acids.[4]
Materials:
-
This compound (Soluble in DMSO or ethanol)
-
Appropriate cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Biotinylated Lectins:
-
Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids
-
Sambucus nigra lectin I (SNA-I) for α2,6-linked sialic acids
-
-
Streptavidin conjugated to a fluorophore (e.g., Phycoerythrin - PE)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., B16F10) in a 6-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. Dilute to final desired concentrations (e.g., 32 µM, 64 µM, 128 µM) in fresh culture medium. Include a vehicle-only (DMSO) control.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 3 days).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Harvest cells using a gentle, non-enzymatic cell dissociation solution to preserve surface glycans.
-
Transfer cells to microcentrifuge tubes or a 96-well V-bottom plate.
-
-
Lectin Staining:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of flow cytometry buffer containing the biotinylated lectin (e.g., MALII or SNA-I at a pre-titrated optimal concentration).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold flow cytometry buffer.
-
-
Secondary Staining:
-
Resuspend the cell pellet in 100 µL of flow cytometry buffer containing streptavidin-PE (or other fluorophore conjugate).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data by gating on the live cell population and measuring the median fluorescence intensity (MFI) in the appropriate channel (e.g., PE).
-
Normalize the MFI of treated samples to the vehicle control to determine the percentage reduction in sialylation.[4][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Preparing Stock Solutions of P-3FAX-Neu5Ac using DMSO or Ethanol: An Application Note and Protocol
Abstract
This document provides detailed protocols for the preparation of stock solutions of P-3FAX-Neu5Ac, a cell-permeable sialic acid analog and potent sialyltransferase inhibitor, using either dimethyl sulfoxide (DMSO) or ethanol.[1] It is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology, immunology, and glycobiology. This guide includes solubility data, step-by-step instructions for stock solution preparation, storage recommendations, and a summary of the compound's mechanism of action. Additionally, it features diagrams illustrating the experimental workflow and the metabolic activation pathway of this compound.
Introduction to this compound
This compound is a peracetylated, fluorinated sialic acid analog that functions as a global inhibitor of sialyltransferases.[2] As a cell-permeable prodrug, it can cross the cell membrane and undergo intracellular deacetylation by esterases.[3] The deacetylated molecule is then converted into CMP-P-3FAX-Neu5Ac, which acts as a competitive inhibitor of sialyltransferases in the Golgi apparatus.[3] This inhibition leads to a global reduction in cell-surface sialylation, affecting processes such as cell adhesion, migration, and immune recognition.[3][4] Notably, this compound has been shown to abolish the expression of sialyl Lewis X (SLex) on HL-60 cells, thereby reducing binding to E-selectin and P-selectin, and has demonstrated efficacy in preventing metastasis in a mouse lung metastasis model.[1]
Properties of this compound
A summary of the key properties of this compound is provided in the table below. It is crucial to always refer to the batch-specific molecular weight found on the vial label and Certificate of Analysis when preparing stock solutions.
| Property | Value | Reference |
| Molecular Weight | 551.47 g/mol | [1][5] |
| Formula | C22H30FNO14 | [1][6] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥97% | [1] |
| CAS Number | 117405-58-0 | [1][6] |
Solubility Data
This compound exhibits good solubility in common organic solvents such as DMSO and ethanol. The maximum concentrations for solubilization are detailed in the table below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 55.15 mg/mL | [1] |
| Ethanol | 50 mM | 27.57 mg/mL | [1] |
For in vivo applications requiring dilution in aqueous buffers, it is recommended to first prepare a concentrated stock in an organic solvent and then dilute it into a vehicle compatible with injection, such as saline or PBS, potentially with a small percentage of a solubilizing agent like Tween 80.[7]
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade DMSO (hygroscopic, use a fresh aliquot)[6]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the required mass: Based on the batch-specific molecular weight (e.g., 551.47 g/mol ), calculate the mass of this compound needed. For example, to prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 551.47 g/mol * (1000 mg / 1 g) = 55.15 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For the example above, this would be 1 mL.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[6]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of a 50 mM this compound Stock Solution in Ethanol
This protocol outlines the preparation of a 50 mM stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the required mass: Using the batch-specific molecular weight, calculate the mass of this compound required. For instance, to prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 551.47 g/mol * (1000 mg / 1 g) = 27.57 mg
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.
-
Add ethanol: Add the corresponding volume of ethanol to the tube (1 mL in this example).
-
Dissolve the compound: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot and store: Dispense the stock solution into single-use aliquots.
Stock Solution Storage
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Storage Temperature | Duration (DMSO) | Duration (Ethanol) | Reference |
| -20°C | Up to 1 month | Not specified, but -20°C is recommended | [6] |
| -70°C or -80°C | Up to 3-6 months | Up to 3 months | [5][6][8] |
It is recommended to aliquot the stock solutions to minimize freeze-thaw cycles.[5][6]
Application in Cell Culture
The following is a general protocol for treating cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. Effective concentrations reported in the literature range from 64 µM to 400 µM for incubation periods of 3 to 7 days.[9][10][11]
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (e.g., 75%).[10]
-
Prepare Working Solution: Dilute the this compound stock solution in complete culture medium to the final desired concentration. For example, to make a 100 µM working solution from a 100 mM stock, dilute the stock 1:1000 in media.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 3-7 days), ensuring to change the medium with fresh this compound as required by the cell culture protocol.
-
Analysis: Following incubation, cells can be harvested and analyzed for changes in sialylation, adhesion, migration, or other relevant biological readouts.
Visualizations
Metabolic Activation and Mechanism of Action of this compound
The following diagram illustrates the intracellular conversion of this compound to its active form and its subsequent inhibition of sialyltransferases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3Fax-Peracetyl Neu5Ac ≥98% (NMR), solid, sialytransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Sialylation by Flow Cytometry Following P-3FAX-Neu5Ac Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the impact of P-3FAX-Neu5Ac, a potent sialyltransferase inhibitor, on cell surface sialylation using flow cytometry. This method is critical for researchers investigating glycosylation pathways and for professionals in drug development evaluating the efficacy of glycosylation-modifying compounds.
Introduction
Cell surface sialylation, the terminal modification of glycan chains with sialic acid, plays a crucial role in various physiological and pathological processes, including cell adhesion, signaling, and immune recognition. Aberrant sialylation is a well-established hallmark of cancer, contributing to metastasis and immune evasion. This compound is a cell-permeable sialic acid analog that, once intracellularly processed, acts as a competitive inhibitor of sialyltransferases, leading to a global reduction in cell surface sialylation.[1][2] This protocol details the use of lectin-based flow cytometry to quantify changes in α2,3- and α2,6-linked sialic acids on the cell surface following treatment with this compound.
Mechanism of Action of this compound
This compound is a prodrug that readily crosses the cell membrane. Intracellularly, it is deacetylated and converted into a CMP-sialic acid mimetic. This mimetic competitively inhibits sialyltransferases, the enzymes responsible for transferring sialic acid from CMP-sialic acid to terminal glycan structures. This inhibition leads to a dose-dependent decrease in the presentation of sialic acids on the cell surface.
References
Application Notes and Protocols: P-3FAX-Neu5Ac Nanoparticle Formulation for Targeted In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aberrant sialylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[1][2] this compound is a peracetylated, cell-permeable glycomimetic of sialic acid that acts as a potent global inhibitor of sialyltransferases.[3][4] Once inside the cell, it is deacetylated and metabolically converted into CMP-P-3FAX-Neu5Ac, which competitively inhibits the transfer of sialic acid to glycoconjugates.[3][5] This leads to a significant reduction in cell surface sialylation, thereby impairing the adhesive and migratory properties of cancer cells and inhibiting tumor growth.[1][3]
To overcome potential systemic toxicity and enhance tumor-specific delivery, this compound can be encapsulated within targeted nanoparticles.[5][6][7] This document provides detailed application notes and protocols for the formulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with anti-tyrosinase-related protein-1 (αTRP-1) antibodies for targeted delivery to melanoma cells.[6][7]
Data Presentation
Table 1: Characteristics of this compound Nanoparticles [6]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unloaded PLGA NPs | 180 ± 15 | < 0.1 | -25 ± 3 | N/A |
| This compound PLGA NPs | 195 ± 20 | < 0.1 | -28 ± 4 | 65 ± 8 |
| αTRP-1 Coated this compound PLGA NPs | 210 ± 25 | < 0.15 | -20 ± 5 | 63 ± 7 |
Table 2: In Vivo Efficacy of Targeted this compound Nanoparticles in a Murine Lung Metastasis Model [6][7]
| Treatment Group | Number of Lung Metastases (Mean ± SD) | Percentage Inhibition of Metastasis |
| PBS Control | 250 ± 50 | 0% |
| Soluble this compound | 150 ± 40 | 40% |
| Unloaded αTRP-1 PLGA NPs | 230 ± 45 | 8% |
| This compound PLGA NPs (Untargeted) | 120 ± 35 | 52% |
| αTRP-1 Coated this compound PLGA NPs (Targeted) | 40 ± 15 | 84% |
Signaling and Experimental Workflow Visualizations
Caption: Intracellular activation and mechanism of this compound.
Caption: Workflow for creating targeted this compound nanoparticles.
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM. This forms the organic phase.
-
Prepare a 4% (w/v) PVA solution in deionized water. This is the aqueous phase.
-
Add the organic phase to 10 mL of the aqueous phase dropwise while stirring vigorously.
-
Emulsify the mixture using a probe sonicator for 3 minutes on ice at 40% amplitude.
-
Remove the organic solvent by stirring the emulsion at room temperature for 4 hours, followed by evaporation under reduced pressure using a rotary evaporator.
-
Collect the nanoparticles by ultracentrifugation at 15,000 x g for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) or lyophiliize for long-term storage.
Protocol 2: Antibody Conjugation to Nanoparticles for Targeted Delivery
Materials:
-
This compound loaded PLGA nanoparticles
-
Anti-tyrosinase-related protein-1 (αTRP-1) antibody
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units
Methodology:
-
Resuspend 10 mg of this compound loaded PLGA nanoparticles in 1 mL of MES buffer (0.1 M, pH 6.0).
-
Activate the carboxyl groups on the nanoparticle surface by adding 5 mg of EDC and 3 mg of NHS.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking.
-
Wash the activated nanoparticles twice with cold PBS using a centrifugal filter unit to remove excess EDC and NHS.
-
Immediately add 100 µg of αTRP-1 antibody to the activated nanoparticle suspension.
-
Incubate for 4 hours at 4°C with gentle agitation to allow for covalent bond formation.
-
Quench the reaction by adding a blocking agent, such as hydroxylamine or Tris buffer.
-
Wash the antibody-conjugated nanoparticles three times with PBS to remove unconjugated antibodies.
-
Resuspend the final targeted nanoparticles in PBS for immediate use or in a suitable buffer for storage.
Protocol 3: In Vivo Murine Model of Lung Metastasis
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles
-
Targeted and untargeted this compound nanoparticles, soluble this compound, and PBS as control.
Methodology:
-
Culture B16-F10 melanoma cells to 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Inject 200 µL of the cell suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.
-
Two days post-injection, begin treatment. Divide the mice into experimental groups (e.g., PBS control, soluble this compound, untargeted NPs, targeted NPs).
-
Administer the respective treatments via intravenous injection every three days for a total of four injections. The dosage of this compound in the nanoparticle formulations and the soluble form should be equivalent.
-
Monitor the mice for signs of toxicity and weight loss throughout the experiment.
-
Fourteen days after the initial tumor cell injection, euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution to enhance the visibility of metastatic nodules.
-
Count the number of black metastatic nodules on the lung surface under a dissecting microscope.
-
Calculate the percentage inhibition of metastasis for each treatment group relative to the PBS control group.
Conclusion
The formulation of this compound into targeted nanoparticles represents a promising strategy to inhibit cancer metastasis by specifically delivering a sialylation inhibitor to tumor cells. The provided protocols offer a framework for the synthesis, characterization, and in vivo evaluation of this advanced drug delivery system. Researchers can adapt these methods to target other types of cancers by selecting appropriate targeting ligands. Careful characterization of the nanoparticles and rigorous in vivo testing are crucial for the successful application of this technology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Benchchem [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted delivery of a sialic acid-blocking glycomimetic to cancer cells inhibits metastatic spread - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Cell Culture with Sustained P-3FAX-Neu5Ac Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term inhibition of cellular sialylation using P-3FAX-Neu5Ac, a cell-permeable fluorinated sialic acid analog. The protocols outlined below are designed to assist in studying the functional consequences of reduced cell-surface sialylation in various biological contexts, particularly in cancer research.
Introduction
Aberrant sialylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[1][2] this compound is a potent global inhibitor of sialylation.[3] Once inside the cell, it is converted into CMP-P-3FAX-Neu5Ac, which acts as a competitive inhibitor of sialyltransferases, the enzymes responsible for adding sialic acid to glycans.[1][3] This leads to a significant and sustained reduction of sialic acid on the cell surface.[1][4] Long-term treatment with this compound has been shown to be feasible without affecting cell viability or proliferation, making it a valuable tool for studying the long-term effects of hypersialylation blockade.[1][2]
Data Presentation
Table 1: Efficacy of this compound on Sialylation in B16F10 Murine Melanoma Cells
| Parameter | Concentration (µmol/L) | Duration | α2,3-linked Sialic Acids (% of Control) | α2,6-linked Sialic Acids (% of Control) | Citation |
| Dose-dependent Inhibition | 64 | 3 days | Significantly Reduced | Significantly Reduced | [1] |
| Dose-dependent Inhibition | 256 | 3 days | Almost completely depleted | Almost completely depleted | [1] |
| Long-term Inhibition | 64 | 28 days | Permanently Reduced | Permanently Reduced | [1][5] |
Table 2: Effects of Long-term this compound Treatment on B16F10 Cell Viability and Proliferation
| Parameter | Concentration (µmol/L) | Duration | Cell Viability (% of Control) | Cell Proliferation (% of Control) | Citation |
| Long-term Culture | 64 | 28 days | No significant effect | No significant effect | [1][5] |
Table 3: Functional Effects of this compound Treatment on B16F10 Cells
| Functional Assay | Concentration (µmol/L) | Duration | Observed Effect | Citation |
| Adhesion to Poly-L-lysine | 64 | 3 days | Impaired binding | [1] |
| Adhesion to Type I Collagen | 64 | 3 days | Impaired binding | [1] |
| Adhesion to Fibronectin | 64 | 3 days | Impaired binding | [1] |
| Cell Migration | 64 | 3 days | Diminished migratory capacity | [1] |
| In Vivo Tumor Growth | Not specified | Not specified | Reduced growth | [1] |
Experimental Protocols
Protocol 1: Long-Term Inhibition of Sialylation in Cell Culture
This protocol describes the continuous culture of cells in the presence of this compound to achieve sustained inhibition of sialylation.
Materials:
-
Cell line of interest (e.g., B16F10 murine melanoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in culture flasks or plates. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare the desired final concentration of this compound in complete culture medium. A working concentration of 64 µmol/L has been shown to be effective for long-term studies in B16F10 cells.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For control cells, use medium with the same concentration of the vehicle (e.g., DMSO).
-
Long-Term Culture and Maintenance: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Medium Change: Replace the medium with fresh this compound-containing medium every 2-3 days to ensure a constant supply of the inhibitor.
-
Subculturing: When the cells reach confluency, subculture them as required. After detaching the cells, re-seed them in fresh medium containing this compound.
-
Duration: Continue the culture for the desired experimental duration. Studies have shown that inhibition can be maintained for at least 28 days without affecting cell viability.[1][2]
Protocol 2: Assessment of Cell Surface Sialylation by Flow Cytometry
This protocol details the use of lectins to quantify changes in cell surface sialic acid levels.
Materials:
-
Treated and control cells from Protocol 1
-
PBS (Phosphate Buffered Saline)
-
Cell scraper or trypsin/EDTA
-
Biotinylated lectins:
-
Streptavidin conjugated to a fluorophore (e.g., PE or FITC)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by gentle scraping or brief trypsinization. Wash the cells with PBS.
-
Cell Staining: a. Resuspend the cells in FACS buffer. b. Incubate the cells with the biotinylated lectin (e.g., MALII or SNA-I) at a predetermined optimal concentration for 30-60 minutes at 4°C. c. Wash the cells twice with FACS buffer. d. Resuspend the cells in FACS buffer containing the streptavidin-fluorophore conjugate. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity. c. Use unstained cells and cells stained only with streptavidin-fluorophore as controls.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The reduction in sialylation can be expressed as a percentage of the MFI of the control cells.
Mandatory Visualization
Caption: Mechanism of this compound action.
Caption: Long-term this compound inhibition workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting aberrant sialylation in cancer cells using a fluorinated sialic acid analog impairs adhesion, migration, and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for P-3FAX-Neu5Ac in In Vitro Cell Migration and Adhesion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-3FAX-Neu5Ac is a cell-permeable, peracetylated fluorinated sialic acid analog that functions as a potent, global inhibitor of sialyltransferases.[1] Aberrant sialylation, the overexpression of sialic acid-containing glycans on the cell surface, is a well-established hallmark of cancer and is closely associated with tumor progression, metastasis, and immune evasion.[2][3] this compound serves as a valuable chemical tool to investigate the role of sialylation in these processes.
Once inside the cell, this compound is deacetylated and metabolically converted to CMthis compound. This modified sialic acid analog then acts as a competitive inhibitor of sialyltransferases, leading to a significant reduction in the expression of cell surface sialylated glycans, including both α2,3- and α2,6-linked sialic acids.[1][4] This inhibition has been shown to impair cancer cell adhesion, migration, and in vivo tumor growth, making this compound a subject of interest for preclinical evaluation as a therapeutic strategy.[3]
Mechanism of Action
This compound exerts its inhibitory effect on protein sialylation through a multi-step intracellular process. The peracetylated form allows for passive diffusion across the cell membrane. Intracellular esterases then remove the acetyl groups, and the molecule is subsequently converted into the active inhibitor, CMP-P-3FAX-Neu5Ac. This active form competes with the natural substrate (CMP-Neu5Ac) for sialyltransferases in the Golgi apparatus, thereby preventing the transfer of sialic acid onto nascent glycoproteins and glycolipids.
Data Presentation
Table 1: Effective Concentrations of this compound for In Vitro Sialylation Inhibition
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| B16F10 melanoma | 32 | 3 days | Significant reduction in α2,3- and α2,6-linked sialic acids | |
| B16F10 melanoma | 64 | 3 days | >90% reduction in α2,3- and α2,6-sialylation | [4][5] |
| B16F10 melanoma | 64 - 256 | 6 - 8 hours | Detectable reduction in α2,3- and α2,6-sialylation | [4] |
| HL-60 | Not specified | Not specified | Abolishes SLex expression, reduces E- and P-selectin binding | [6] |
| MM1SHeca452 | 300 | 7 days | Decreased sialylation | [7] |
| U87MG and GL15 | Not specified | 48 hours | Increased cell-matrix adhesion |
Table 2: Effects of this compound on Cell Adhesion
| Cell Line | Substrate | Effect of this compound Treatment | Reference |
| B16F10 melanoma | Poly-L-lysine | Impaired binding | [3] |
| B16F10 melanoma | Type I collagen | Impaired binding | [3] |
| B16F10 melanoma | Fibronectin | Impaired binding | [3] |
| MM1SHeca452 | E-selectin | Dramatically impaired interaction | [7] |
| MM1SHeca452 | VCAM-1 | Reduced interactions | [7] |
| MM1SHeca452 | MAdCAM-1 | Reduced interactions | [7] |
Table 3: Effects of this compound on Cell Migration
| Cell Line | Assay Type | Effect of this compound Treatment | Reference |
| B16F10 melanoma | Not specified | Diminished migratory capacity | [3] |
| Glioblastoma cells | Not specified | Significant reduction in mobility and migration | [5] |
| Mesenchymal Stromal Cells (MSCs) | Wound/scratch assay | Increased wound closure, higher cell migration | [8] |
Experimental Protocols
Protocol 1: Assessment of Cell Surface Sialylation
This protocol describes how to evaluate the efficacy of this compound in reducing cell surface sialic acid expression using flow cytometry.
Materials:
-
This compound
-
Appropriate cell culture medium and vessels
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins: Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids and Sambucus nigra lectin (SNA-I) for α2,6-linked sialic acids.
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 32, 64, 128, 256, 512 µM).
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Culture the cells for the desired duration (e.g., 3 days). For longer-term studies, the medium with the fresh inhibitor should be renewed every 2-3 days.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Lectin Staining: a. Wash the harvested cells with cold PBS. b. Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). c. Incubate the cells with the biotinylated lectin (MALII or SNA-I) for 30-60 minutes at 4°C. d. Wash the cells to remove unbound lectin. e. Incubate the cells with Streptavidin-PE conjugate for 30 minutes at 4°C in the dark. f. Wash the cells to remove unbound streptavidin-PE.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface sialylation.[4][5]
Protocol 2: Cell Adhesion Assay
This protocol outlines a method to assess the impact of this compound on the adhesion of cells to various extracellular matrix (ECM) components.
Materials:
-
This compound treated and control cells
-
96-well plates pre-coated with substrates (e.g., Poly-L-lysine, Collagen I, Fibronectin)
-
Serum-free cell culture medium
-
Crystal Violet staining solution
-
PBS
-
Plate reader
Procedure:
-
Cell Preparation: Treat cells with this compound or vehicle control as described in Protocol 1. Harvest the cells and resuspend them in a serum-free medium.
-
Cell Seeding: Seed a defined number of cells (e.g., 5 x 104 cells/well) into the pre-coated 96-well plates.
-
Adhesion Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: a. Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes. b. Stain the fixed cells with Crystal Violet solution for 20-30 minutes. c. Thoroughly wash the wells with water to remove excess stain.
-
Quantification: a. Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid). b. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study collective cell migration in a two-dimensional context.[9]
Materials:
-
This compound treated and control cells
-
6- or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6- or 12-well plates and grow them to form a confluent monolayer.
-
Treatment: Treat the confluent monolayer with this compound or vehicle control for the desired duration.
-
Creating the "Wound": a. Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. b. Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.
-
Imaging: a. Immediately after creating the wound, capture images of the scratch at different positions (time 0). b. Incubate the plate at 37°C and capture images of the same positions at regular intervals (e.g., every 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration. This can be quantified using image analysis software like ImageJ.[10]
Protocol 4: Transwell Migration (Boyden Chamber) Assay
This assay assesses the migratory capacity of cells in response to a chemoattractant.[9][10]
Materials:
-
This compound treated and control cells
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Chemoattractant (e.g., medium with 10% FBS)
-
Serum-free medium
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Preparation: a. Place the Transwell inserts into the wells of a 24-well plate. b. Add medium containing a chemoattractant to the lower chamber. c. Treat cells with this compound or vehicle control, then harvest and resuspend them in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration through the pores (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: a. Fix the migrated cells on the bottom surface of the membrane with a suitable fixative. b. Stain the fixed cells with Crystal Violet.
-
Imaging and Quantification: a. Take images of the stained cells on the membrane using a microscope. b. Count the number of migrated cells in several random fields of view to quantify cell migration.
Signaling Pathways
Aberrant sialylation can influence key signaling pathways involved in cell migration and adhesion. For instance, the activation of Focal Adhesion Kinase (FAK) and its downstream effectors like Src is crucial for the dynamic regulation of focal adhesions and cell motility.[2][11] Inhibition of sialylation has been shown to impair the FAK signalosome.[11] Integrins, which are key cell adhesion molecules, are often heavily sialylated, and alterations in their sialylation status can impact their function and subsequent signaling cascades.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting aberrant sialylation in cancer cells using a fluorinated sialic acid analog impairs adhesion, migration, and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 7. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
P-3FAX-Neu5Ac not achieving expected sialylation inhibition.
Welcome to the technical support center for P-3FAX-Neu5Ac. This guide is designed for researchers, scientists, and drug development professionals who are using this compound to inhibit sialylation in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you address common issues and achieve expected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cells treated with this compound are not showing a significant reduction in sialylation. What are the possible reasons?
A1: Several factors could contribute to a lack of expected inhibition. Here is a step-by-step troubleshooting guide:
-
Inhibitor Concentration and Incubation Time: Confirm that the concentration and incubation time of this compound are appropriate for your specific cell line. Different cell lines exhibit varying sensitivity to the inhibitor.[1] For instance, while 32 μmol/L can significantly reduce sialylation in B16F10 melanoma cells, other cell lines might require higher concentrations or longer incubation periods.[2] Some experiments report successful inhibition at concentrations up to 300 μM for 7 days in multiple myeloma cells.[3]
-
Compound Integrity and Storage: this compound is typically stored at -20°C as a powder.[3] Reconstituted stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Stock solutions are generally stable for up to one to three months at -20°C.[3][4] Ensure that your stock solution is not expired and has been stored correctly.
-
Solubility Issues: this compound is soluble in DMSO and ethanol. When preparing your working solution, ensure that the compound is fully dissolved. Using fresh, high-quality DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
-
Cellular Uptake and Metabolism: this compound is a cell-permeable prodrug that needs to be deacetylated by intracellular esterases to become active.[1] Cell lines with low esterase activity might not efficiently convert the prodrug to its active form, leading to reduced efficacy.
-
High Sialyltransferase Activity or Substrate Competition: Your cell line might have exceptionally high endogenous sialyltransferase activity or high levels of natural substrates, which could outcompete the inhibitor.[5] In such cases, increasing the concentration of this compound may be necessary.
-
Assay Sensitivity: The method used to detect changes in sialylation might not be sensitive enough. Lectin-based flow cytometry is a common and sensitive method. Ensure that the lectins you are using (e.g., MALII for α2,3-linked sialic acids and SNA-I for α2,6-linked sialic acids) are specific and that your flow cytometry settings are optimized.[2][6]
Q2: How do I properly prepare and store this compound?
A2: Proper handling is crucial for the inhibitor's efficacy.
-
Reconstitution: this compound is soluble up to 100 mM in DMSO and 50 mM in ethanol. For a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO.
-
Storage: Store the powder at -20°C. After reconstitution, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[3]
Q3: What are the typical effective concentrations and incubation times for this compound?
A3: The optimal conditions are cell-line dependent. Below is a summary of concentrations and incubation times reported in the literature for various cell lines.
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| B16F10 (Murine Melanoma) | 32 - 512 µM | 3 days | Significant reduction in α2,3- and α2,6-sialylation. 64 µM was sufficient to reduce sialylation by over 90%.[2][6] |
| B16F10 (Murine Melanoma) | 64 µM and 256 µM | 6 - 8 hours | Detectable reduction in α2,3 and α2,6 sialylation.[2][6] |
| HL-60 (Human Myeloid) | 30 - 500 µM | 3 days | Substantial inhibition of sialyl Lewis X formation.[6] |
| MM1S (Multiple Myeloma) | 300 µM | 7 days | Reduction in sialylation on HECA-452 MM1S cells.[3] |
Q4: Is this compound toxic to cells?
A4: In vitro studies have shown that this compound can be used over prolonged periods in culture without causing cellular toxicity at effective concentrations.[2] However, it is always good practice to perform a viability assay (e.g., MTT or trypan blue exclusion) with your specific cell line and experimental conditions to rule out any cytotoxic effects. It is worth noting that systemic in vivo administration in mice has been associated with liver and kidney dysfunction.[7][8][9]
Experimental Protocols
General Protocol for Assessing Cell Surface Sialylation Inhibition
This protocol is a generalized procedure based on methodologies reported for B16F10 melanoma cells and can be adapted for other cell lines.[6]
Materials:
-
This compound
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins: Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids and Sambucus nigra lectin (SNA-I) for α2,6-linked sialic acids
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture plates or flasks and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Replace the existing medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells for the desired period (e.g., 1-3 days).
-
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution to avoid cleaving surface glycans.
-
Wash the cells with a staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the biotinylated lectin (MALII or SNA-I) for 45 minutes on ice.
-
Wash the cells to remove unbound lectin.
-
Resuspend the cells in a solution containing the streptavidin-PE conjugate and incubate for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound streptavidin-PE.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the PE fluorescence intensity.
-
Analyze the data to determine the mean fluorescence intensity (MFI), which correlates with the level of cell surface sialylation.
-
Normalize the MFI of treated cells to the MFI of the vehicle-treated control cells to quantify the percentage of inhibition.
-
Visual Guides
Mechanism of Action of this compound
Caption: Mechanism of this compound as a sialylation inhibitor.
Troubleshooting Workflow for Unexpected Results
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic blockade of sialylation in mice with a global inhibitor of sialyltransferases [pubmed.ncbi.nlm.nih.gov]
Optimizing P-3FAX-Neu5Ac dosage to minimize cytotoxicity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing P-3FAX-Neu5Ac dosage and minimizing cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly cell-type dependent. Based on published studies, a common starting point for in vitro experiments is a concentration range of 30 µM to 300 µM.[1] For sensitive cell lines, it is advisable to start with a lower concentration range and for less sensitive lines, a higher range can be explored. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times can vary from a few hours to several days, depending on the desired effect and the cell line's doubling time. Detectable reduction in cell surface sialylation has been observed in as little as 6-8 hours.[2] For assessing long-term effects on cell viability or function, incubation periods of 24, 48, and 72 hours are commonly used.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the reason?
A4: Several factors could contribute to high cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in sialic acid metabolism.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding cytotoxic levels. A vehicle control (medium with the same concentration of solvent) is essential.
-
Compound Stability: Ensure the this compound is properly stored and has not degraded.
-
Off-Target Effects: At high concentrations, off-target effects can contribute to cytotoxicity.
Q5: Can this compound cause cytotoxicity in vivo?
A5: Yes, systemic delivery of this compound in a murine model has been reported to cause liver and kidney dysfunction.[3][4] However, targeted delivery of this compound using nanoparticles has been shown to be non-toxic and effective in reducing tumor metastasis in preclinical models.[5]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound dosage.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Bubbles in the wells. | Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings. | |
| No significant reduction in cell surface sialylation. | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient uptake and metabolic conversion of the compound. | |
| Inefficient intracellular conversion. | The cell line may have low levels of the enzymes required to activate this compound. | |
| Unexpected cell morphology changes. | Cytotoxic effects of the compound. | Perform a dose-response and time-course experiment to identify a non-toxic working concentration. |
| Stress response due to treatment. | Analyze markers of cellular stress to understand the underlying mechanism. | |
| Difficulty in determining the IC50 value. | The concentration range tested is too narrow. | Test a broader range of concentrations, spanning several orders of magnitude. |
| The dose-response curve is not sigmoidal. | This could indicate complex biological responses. Consider alternative models for data analysis. |
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays adapted for use with this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
LDH Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity according to the kit's formula.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cells of interest
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Data Presentation
Table 1: Example Concentration Ranges of this compound Used in In Vitro Studies
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| B16F10 (Murine Melanoma) | 32 - 512 µM | 3 days | Significant reduction in α2,3- and α2,6-sialylation.[6] |
| HL-60 (Human Promyelocytic Leukemia) | 30 - 500 µM | 3 days | Substantial inhibition of sialyl Lewis X formation. |
| MM1S (Human Multiple Myeloma) | 300 µM | 7 days | Reduction in sialylation on HECA-452 MM1S cells.[1] |
| U373, U251, U87 (Human Glioblastoma) | 100 µM | 48-72 hours | Suppression of sialylated glycan expression and enhanced chemosensitivity.[7] |
Visualizations
Signaling Pathway of this compound Action
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 3. cellbiologics.com [cellbiologics.com]
- 4. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. LDH cytotoxicity assay [protocols.io]
Troubleshooting solubility challenges with P-3FAX-Neu5Ac.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-3FAX-Neu5Ac.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, peracetylated sialic acid analog that functions as a global inhibitor of sialyltransferases.[1] Once inside the cell, it is metabolically converted into its active form, CMP-P-3FAX-Neu5Ac. This active molecule acts as a competitive inhibitor of all sialyltransferases, thereby blocking the addition of sialic acid to glycans on the cell surface.[1][2] This process leads to a significant reduction in the expression of sialylated ligands, such as sialyl Lewis X.[3]
Q2: What are the common research applications of this compound?
A2: this compound is widely used in glycobiology and cancer research. Its ability to inhibit sialylation makes it a valuable tool for studying the roles of sialoglycans in various biological processes.[4] Key applications include investigating cancer metastasis, cell adhesion, and migration.[4][5] It has been shown to prevent metastasis formation in mouse models of cancer.[5]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare stock solutions in these solvents.
Q4: How should I store this compound and its stock solutions?
A4: The solid form of this compound should be stored at -20°C. Stock solutions prepared in DMSO can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Question: I am having trouble dissolving the this compound powder in my chosen solvent. What should I do?
-
Answer: Ensure you are using a recommended solvent such as DMSO or ethanol. To aid dissolution, gentle warming and vortexing can be applied. For highly concentrated solutions in DMSO, using an ultrasonic bath may be necessary.[3] Always use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.[3]
Issue 2: Precipitate forms when adding this compound stock solution to aqueous media.
-
Question: My this compound precipitated out of solution when I added my DMSO stock to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue when adding a compound dissolved in a high concentration of an organic solvent to an aqueous solution. To mitigate this, ensure that the final concentration of the organic solvent in your working solution is kept to a minimum. For cell culture experiments, the final DMSO concentration should typically be below 0.5% (v/v). For in vivo studies, the final concentration of the organic solvent should be as low as possible, ideally less than 5% (v/v).[6] You can achieve this by making an intermediate dilution of your stock solution in the aqueous buffer or medium before preparing the final concentration.
Issue 3: Inconsistent or no observable effect in my cell-based assay.
-
Question: I am not seeing the expected reduction in cell surface sialylation after treating my cells with this compound. What could be the reason?
-
Answer: There are several potential reasons for a lack of effect:
-
Insufficient Incubation Time: The inhibitory effects of this compound on sialylation may take time to become apparent. Detectable reductions in α2,3 and α2,6 sialylation can be observed after 6 to 8 hours of incubation, with more significant effects seen after 3 days.[4] For long-term studies, the medium with the fresh inhibitor should be renewed every 2-3 days.[7]
-
Inadequate Concentration: The effective concentration of this compound can be cell-line dependent. While concentrations as low as 32 µM have been shown to significantly reduce sialylation, some studies use up to 300 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cellular Metabolism: this compound is a prodrug that requires intracellular conversion to its active form. Differences in metabolic activity between cell lines could influence its efficacy.
-
Issue 4: Observed toxicity in in vivo studies.
-
Question: I am observing signs of toxicity in my animal model after systemic administration of this compound. What are the potential causes and how can I address them?
-
Answer: Systemic administration of this compound has been reported to cause liver and kidney dysfunction, and edema at higher doses.[2][8] To minimize toxicity:
-
Optimize the Dose: Conduct a dose-finding study to determine the effective dose with the least toxicity. Studies have used doses ranging from 6.25 to 25 mg/kg for daily intraperitoneal injections.[8]
-
Minimize Vehicle Toxicity: The solvent used to dissolve this compound can also contribute to toxicity. When using DMSO, it is crucial to dilute it in a sterile vehicle like saline or PBS and keep the final DMSO concentration as low as possible (typically <5% v/v).[6]
-
Consider Alternative Delivery Methods: For some applications, localized administration, such as intratumoral injection, or the use of nanoparticle-based delivery systems can help to reduce systemic toxicity while maintaining efficacy at the target site.[2][5]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 55.15 |
| Ethanol | 50 | 27.57 |
Data sourced from Tocris Bioscience.
Table 2: Exemplary in vitro Concentrations of this compound for Sialylation Inhibition
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect |
| B16F10 (Murine Melanoma) | 32 - 512 | 3 days | Significant reduction in α2,3- and α2,6-sialylation. 64 µM was sufficient to reduce sialylation by over 90%. |
| HL-60 (Human Myeloid) | 200 | 5 days | >95% abolishment of cell surface SLeX expression. |
| MM1SHeca452 (Multiple Myeloma) | 300 | 7 days | Reduction in sialylation. |
Data compiled from multiple sources.[3][4][9]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 100 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to assist dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
2. In Vitro Treatment of Cells with this compound
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare the final working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 3 days). For longer-term experiments, replace the medium with fresh this compound-containing medium every 2-3 days.
-
After the incubation period, cells can be harvested for downstream analysis (e.g., flow cytometry, western blotting, migration assays).
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies using this compound.
Caption: Mechanism of action of this compound in inhibiting sialylation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
How to assess and control for off-target effects of P-3FAX-Neu5Ac.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and controlling for the off-target effects of P-3FAX-Neu5Ac.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, peracetylated prodrug of a fluorinated sialic acid analog. Once inside the cell, it is deacetylated and metabolically converted to its active form, CMthis compound.[1] This active metabolite acts as a global inhibitor of sialyltransferases by competitively inhibiting the transfer of sialic acid to glycoconjugates.[2] This leads to a significant reduction in the expression of sialylated glycans, such as α2,3- and α2,6-linked sialic acids, on the cell surface.[2][3]
Q2: What are the known off-target effects of this compound?
The most significant off-target effects reported for this compound are liver and kidney dysfunction and toxicity, which have been observed in murine models.[4][5] Systemic administration of this compound can lead to these adverse effects.[5]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests a cytotoxic effect. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: My MTT assay results show decreased cell viability at concentrations where sialylation is not significantly inhibited. What could be the cause?
This could indicate an off-target cytotoxic effect that is independent of sialyltransferase inhibition. It is recommended to:
-
Perform an apoptosis assay: Use a method like Annexin V staining to determine if the observed decrease in viability is due to programmed cell death.
-
Investigate other potential off-target mechanisms: Consider performing a kinase profiling assay to see if this compound is inhibiting any kinases, or a broader metabolic profiling to understand other metabolic perturbations.
Q5: How can I control for the off-target effects of this compound in my in vivo studies?
Several strategies can be employed to mitigate the systemic toxicity of this compound:
-
Targeted delivery: Formulating this compound into nanoparticles targeted to specific tissues or tumors can increase its local concentration at the desired site of action while minimizing systemic exposure.[4]
-
Localized administration: Intra-tumoral injections can be used to deliver the compound directly to the tumor, thereby reducing systemic toxicity.[4]
-
Dose optimization: Careful dose-finding studies are crucial to identify a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.
Q6: What are the key biomarkers to monitor for liver and kidney toxicity in vivo?
-
Liver Toxicity: Monitor serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[6][7]
-
Kidney Toxicity: Monitor blood urea nitrogen (BUN), serum creatinine, and urinary biomarkers such as kidney injury molecule-1 (KIM-1), clusterin, and cystatin C.[8]
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Sialylation and Cell Viability in B16F10 Melanoma Cells
| This compound Concentration (µM) | α2,3-Sialylation Reduction (%) | α2,6-Sialylation Reduction (%) | Cell Viability (%) |
| 32 | Significant Reduction | Significant Reduction | Unaffected |
| 64 | >90 | >90 | Unaffected |
| 256 | Almost Complete Depletion | Almost Complete Depletion | Unaffected |
| 512 | Almost Complete Depletion | Almost Complete Depletion | Unaffected |
Data synthesized from Büll et al., 2013.[2]
Table 2: Effects of this compound on Glioblastoma Cell Viability in Combination with Chemotherapeutic Agents
| Cell Line | Treatment | Cell Viability (% of Control) |
| U373 | 100 µM 3Fax-peracetyl-Neu5Ac | ~80 |
| U373 | 2 µM Cisplatin | ~70 |
| U373 | 100 µM 3Fax-peracetyl-Neu5Ac + 2 µM Cisplatin | ~40 |
| U251 | 100 µM 3Fax-peracetyl-Neu5Ac | ~85 |
| U251 | 10 µM 5-Fluorouracil | ~75 |
| U251 | 100 µM 3Fax-peracetyl-Neu5Ac + 10 µM 5-Fluorouracil | ~50 |
Data synthesized from Wattanavises et al., 2020.[9]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V Apoptosis Assay
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vitro Kinase Profiling Assay
Objective: To assess the potential off-target inhibition of a panel of kinases by this compound.
Materials:
-
Kinase panel (commercially available kits)
-
This compound
-
ATP
-
Kinase-specific substrates
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer or appropriate plate reader
Procedure:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the time specified by the kinase assay kit manufacturer.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any inhibited kinases.
Visualizations
Caption: Experimental workflow for assessing and controlling off-target effects.
Caption: Mechanism of action and potential off-target pathways of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scisoc.or.th [scisoc.or.th]
Mitigating P-3FAX-Neu5Ac-induced liver and kidney toxicity in animal models.
Disclaimer: The compound "P-3FAX-Neu5Ac" is a hypothetical substance for the purpose of this guide. The following information is based on established principles of drug-induced organ toxicology and is intended to serve as a template for researchers encountering similar challenges with novel compounds. The experimental data and pathways are illustrative examples.
Technical Support Center: this compound Toxicity Mitigation
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying this compound-induced liver and kidney toxicity in animal models. Our goal is to help you navigate common experimental challenges and effectively test potential mitigating agents.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced liver and kidney toxicity?
A1: Based on preliminary data, this compound is believed to induce organ toxicity primarily through oxidative stress and a subsequent inflammatory response . The proposed cascade is as follows:
-
Metabolic Activation: this compound is metabolized by cytochrome P450 enzymes in the liver, generating reactive metabolites and reactive oxygen species (ROS).[1][2]
-
Oxidative Stress: The surge in ROS depletes endogenous antioxidants (e.g., glutathione) and leads to oxidative damage, including lipid peroxidation and protein oxidation, in both hepatocytes and renal tubular cells.[3][4]
-
Cellular Injury & DAMPs Release: Oxidative damage compromises mitochondrial function and membrane integrity, leading to cell death (necrosis and apoptosis).[5] Dying cells release Damage-Associated Molecular Patterns (DAMPs).[6]
-
Inflammatory Response: DAMPs activate resident immune cells (e.g., Kupffer cells in the liver), which release pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7][8] These cytokines recruit other immune cells, amplifying the initial injury.[6][7]
Q2: What are the typical signs of this compound toxicity to watch for in our animal models?
A2: In rodent models (e.g., C57BL/6 mice or Wistar rats), you should monitor for both clinical and pathological signs:
-
Clinical Signs: Lethargy, ruffled fur, weight loss, and reduced food/water intake.
-
Biochemical Signs (Serum):
-
Histopathological Signs:
Q3: What are the essential biomarkers to measure when testing a mitigating agent?
A3: A comprehensive panel should include markers for organ function, oxidative stress, and inflammation.
| Category | Biomarker | Sample Type | Rationale |
| Liver Function | ALT, AST | Serum | Standard indicators of hepatocellular injury.[9] |
| Kidney Function | BUN, Creatinine | Serum | Key indicators of glomerular filtration and renal function.[10][14] |
| Oxidative Stress | Malondialdehyde (MDA) | Tissue Homogenate | Measures lipid peroxidation, a direct marker of oxidative damage.[4][15] |
| Superoxide Dismutase (SOD) | Tissue Homogenate | Key antioxidant enzyme; levels may change in response to stress.[15] | |
| Glutathione Peroxidase (GPx) | Tissue Homogenate | Crucial antioxidant enzyme involved in detoxifying peroxides.[15] | |
| Inflammation | TNF-α, IL-6 | Serum / Tissue | Pro-inflammatory cytokines that mediate the inflammatory response.[7][16] |
| Histopathology | H&E Staining | Fixed Tissue | Visual confirmation of tissue damage and inflammation.[11][13] |
Q4: What is a suitable positive control or mitigating agent to use in our initial studies?
A4: N-acetylcysteine (NAC) is an excellent choice for a positive control mitigating agent. It acts as a precursor to glutathione, directly replenishing this critical intracellular antioxidant and helping to neutralize the reactive metabolites of the toxicant.[17] Its protective effects in drug-induced liver injury are well-documented.
Troubleshooting Guide
Issue 1: We are observing high inter-animal variability in serum biomarker levels (ALT, AST, BUN).
-
Possible Cause 1: Inconsistent Dosing. Ensure the this compound solution is homogenous and that the administration (e.g., oral gavage, IP injection) technique is consistent across all animals.
-
Possible Cause 2: Genetic Drift. If using an outbred stock like Wistar rats, some variability is expected. For higher consistency, consider using an inbred mouse strain like C57BL/6.
-
Possible Cause 3: Circadian Rhythm. The activity of metabolic enzymes can vary with the time of day. Standardize the time of dosing and sample collection for all groups.
-
Solution: Refine and standardize all handling, dosing, and collection procedures. Increase the number of animals per group (n=8-10) to improve statistical power and account for biological variance.
Issue 2: The histopathology results show tissue damage, but the serum biomarkers are not significantly elevated.
-
Possible Cause 1: Timing of Sample Collection. Serum biomarker levels can peak and then decline rapidly. You may be collecting blood after the peak has passed. Histological damage, however, can take longer to develop and resolve.
-
Possible Cause 2: Sub-lethal Injury. The dose of this compound may be causing localized cellular damage without triggering a massive release of enzymes into circulation.
-
Solution: Conduct a time-course study, collecting samples at multiple time points post-dosing (e.g., 6, 12, 24, 48 hours) to identify the peak window for biomarker elevation. Correlate these findings with histopathology at each time point.
Issue 3: Our potential mitigating agent shows no protective effect.
-
Possible Cause 1: Incorrect Mechanism of Action. The agent may not target the primary toxicity pathway of this compound (i.e., oxidative stress).
-
Possible Cause 2: Poor Bioavailability/Pharmacokinetics. The mitigating agent may not be reaching the target organs (liver, kidney) at a sufficient concentration or at the right time.
-
Possible Cause 3: Inadequate Dosing or Timing. The dose of the mitigating agent may be too low, or it may be administered too late to prevent the initial insult from this compound.
-
Solution:
-
Confirm the agent's mechanism. If it's an antioxidant, ensure it works against ROS.
-
Review literature for the agent's known pharmacokinetic profile or conduct a preliminary study.
-
Test multiple pre-treatment times (e.g., 1, 2, and 4 hours before this compound) and a range of doses for the mitigating agent.
-
Experimental Protocols & Data
Protocol 1: Induction and Mitigation of Organ Toxicity in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for 1 week.[18]
-
Grouping (n=8 per group):
-
Group 1 (Control): Vehicle 1 (e.g., saline) + Vehicle 2 (e.g., corn oil).
-
Group 2 (Mitigator Control): Mitigating Agent (e.g., NAC, 150 mg/kg, IP) + Vehicle 2.
-
Group 3 (Toxicant): Vehicle 1 + this compound (e.g., 300 mg/kg in corn oil, oral gavage).
-
Group 4 (Treatment): Mitigating Agent + this compound.
-
-
Procedure:
-
Administer the mitigating agent or its vehicle (Vehicle 1) via intraperitoneal (IP) injection.
-
One hour later, administer this compound or its vehicle (Vehicle 2) via oral gavage.
-
24 hours after this compound administration, collect blood via cardiac puncture under anesthesia.[19]
-
Euthanize animals and immediately perfuse and collect liver and kidney tissues. One portion should be fixed in 10% neutral buffered formalin for histology, and another snap-frozen in liquid nitrogen for biomarker analysis.[11]
-
Protocol 2: Biochemical and Oxidative Stress Analysis
-
Serum Analysis: Centrifuge collected blood to separate serum. Analyze for ALT, AST, BUN, and Creatinine using commercially available assay kits and a spectrophotometer or automated analyzer.[10][20]
-
Tissue Homogenate Preparation: Homogenize a weighed portion of frozen liver or kidney tissue in cold phosphate buffer. Centrifuge to obtain the supernatant for analysis.
-
Oxidative Stress Markers: Use the tissue supernatant to measure MDA, SOD, and GPx levels using specific colorimetric assay kits according to the manufacturer's instructions.[21]
Hypothetical Data Tables
Table 1: Effect of Mitigating Agent (MA) on Serum Biomarkers
| Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Control | 35 ± 4 | 78 ± 9 | 22 ± 3 | 0.4 ± 0.1 |
| This compound | 450 ± 55 | 620 ± 70 | 95 ± 12 | 2.1 ± 0.3 |
| This compound + MA | 120 ± 18# | 210 ± 25# | 45 ± 6# | 0.8 ± 0.2# |
*Data are Mean ± SD. p<0.05 vs. Control; #p<0.05 vs. This compound.
Table 2: Effect of Mitigating Agent (MA) on Tissue Oxidative Stress Markers
| Group | Liver MDA (nmol/mg protein) | Kidney MDA (nmol/mg protein) | Liver SOD (U/mg protein) | Kidney SOD (U/mg protein) |
| Control | 1.2 ± 0.2 | 2.1 ± 0.3 | 150 ± 12 | 180 ± 15 |
| This compound | 5.8 ± 0.7 | 8.5 ± 1.1 | 75 ± 9 | 92 ± 11 |
| This compound + MA | 2.1 ± 0.3# | 3.4 ± 0.5# | 125 ± 10# | 148 ± 13# |
*Data are Mean ± SD. p<0.05 vs. Control; #p<0.05 vs. This compound.
Visualizations
Experimental Workflow
Caption: Workflow for testing a mitigating agent against this compound toxicity.
Hypothesized Toxicity Signaling Pathway
Caption: Proposed pathway of this compound toxicity and antioxidant intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Immunological Mechanisms and Immune-Based Biomarkers of Drug-Induced Liver Injury [frontiersin.org]
- 7. Mechanisms of Inflammatory Liver Injury and Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 11. researchgate.net [researchgate.net]
- 12. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. The potential of cytokines as safety biomarkers for drug-induced liver injury | springermedizin.de [springermedizin.de]
- 17. semanticscholar.org [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of renal function in rats with moderate and mild brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Oxidative Stress Markers [jstage.jst.go.jp]
Improving the targeted delivery and cellular uptake of P-3FAX-Neu5Ac.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of P-3FAX-Neu5Ac, a potent sialyltransferase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, peracetylated, and fluorinated sialic acid analog.[1] Once inside the cell, it is deacetylated and metabolically converted into CMthis compound, which acts as a competitive inhibitor of sialyltransferases.[1][2] This inhibition blocks the transfer of sialic acid to assembling glycans, leading to a global reduction in cell surface sialylation.[2] Aberrant sialylation is a known characteristic of cancer cells and is implicated in metastasis and immune evasion, making this compound a valuable tool for cancer research.[1][3][4]
Q2: What is the primary challenge associated with the systemic administration of this compound?
A2: The primary challenge with systemic delivery of this compound is the potential for toxicity, particularly nephrotoxicity and hepatotoxicity (kidney and liver damage).[5][6][7] This has been observed in murine models and necessitates strategies to minimize systemic exposure while maximizing efficacy at the target site.[6]
Q3: How can the targeted delivery of this compound be improved to minimize systemic toxicity?
A3: To enhance targeted delivery and reduce off-target effects, several strategies have been successfully employed:
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, allows for targeted delivery and slow release of the compound.[3][8]
-
Antibody Conjugation: Coating these nanoparticles with antibodies that target specific cell surface proteins (e.g., anti-tyrosinase-related protein-1 for melanoma cells) can further enhance specificity.[3][8]
-
Intratumoral Injection: Direct injection into the tumor site can localize the inhibitor's effect and significantly reduce systemic exposure.[6][7]
-
Prodrug Strategies: Designing prodrugs that are activated only at the tumor site by specific enzymes or conditions is another promising approach to limit systemic toxicity.[4][7]
Q4: What are the typical effective concentrations of this compound for in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and experimental goals. However, studies have shown that concentrations in the range of 32-64 µmol/L are sufficient to reduce α2,3- and α2,6-sialylation by over 90% in cell lines such as B16F10 melanoma cells.[2]
Q5: How long does it take for this compound to inhibit sialylation, and how long do the effects last?
A5: The kinetics of sialylation blockage are dose-dependent. At a concentration of 64 µmol/L, a reduction in α2,3 and α2,6 sialylation can be detected after 6 to 8 hours of incubation.[2] this compound induces a sustained blockage of sialylation, and cells cultured in the continuous presence of the inhibitor show a permanent loss of cell surface sialic acids.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity or death in vitro. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration (e.g., 10-20 µM) and titrate up. |
| Inconsistent or no inhibition of sialylation. | 1. Insufficient incubation time. 2. Inadequate cellular uptake. 3. Degradation of the compound. | 1. Increase the incubation time. Sialylation inhibition can take several hours to become apparent.[2] 2. Ensure the peracetylated form (this compound) is used for cell-based assays to facilitate cell permeability. 3. Store the compound properly at -20°C and prepare fresh stock solutions in DMSO or ethanol.[9] |
| Precipitation of this compound in culture medium. | The final concentration of the solvent (e.g., DMSO) is too high. | Prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Off-target effects observed in vivo (e.g., weight loss, lethargy). | Systemic toxicity due to high doses or non-targeted delivery. | 1. Reduce the administered dose. 2. Consider alternative delivery methods such as intratumoral injection.[6][7] 3. Employ a targeted delivery system like antibody-conjugated nanoparticles.[3][8] |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions. 2. Differences in compound preparation. | 1. Maintain consistent cell passage numbers and seeding densities. 2. Always prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on B16F10 Melanoma Cells
| Concentration (µmol/L) | Treatment Duration | Effect on Sialylation | Reference |
| 32 | 3 days | Significant reduction in α2,3- and α2,6-linked sialic acids | [2] |
| 64 | 3 days | >90% reduction in α2,3- and α2,6-sialylation | [2] |
| 64 | 28 days | Permanent loss of cell surface sialic acids | [2] |
Table 2: Characteristics of this compound Nanoparticles for Targeted Delivery
| Nanoparticle Formulation | Targeting Ligand | Application | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) | Anti-tyrosinase-related protein-1 antibody | Targeted delivery to melanoma cells to prevent metastasis | [3][8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cell Surface Sialylation
Objective: To assess the efficacy of this compound in reducing cell surface sialylation in a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., B16F10 melanoma cells)
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins specific for sialic acid linkages (e.g., MALII for α2,3, SNA-I for α2,6)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) by diluting the stock solution in the complete culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Incubation: Incubate the cells for the desired duration (e.g., 3 days).
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Lectin Staining: a. Wash the cells with PBS. b. Incubate the cells with the biotinylated lectin (e.g., MALII or SNA-I) in a suitable buffer for 30-60 minutes at 4°C. c. Wash the cells to remove unbound lectin. d. Incubate the cells with the streptavidin-conjugated fluorophore for 30 minutes at 4°C in the dark. e. Wash the cells again.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer to quantify the level of cell surface sialylation.
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles
Objective: To encapsulate this compound into PLGA nanoparticles for targeted delivery studies.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Lyophilize the nanoparticles for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for targeted delivery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted delivery of a sialic acid-blocking glycomimetic to cancer cells inhibits metastatic spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rndsystems.com [rndsystems.com]
Addressing variability in experimental outcomes with P-3FAX-Neu5Ac.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental outcomes with P-3FAX-Neu5Ac.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound is a cell-permeable, peracetylated analog of sialic acid that acts as a global metabolic inhibitor of sialyltransferases.[1][2] Once inside the cell, it is deacetylated and converted into its active form, CMP-P-3FAX-Neu5Ac.[2] This active form competitively inhibits sialyltransferases, the enzymes responsible for adding sialic acid to glycan chains on glycoproteins and glycolipids.[2][3] This leads to a global reduction in cellular sialylation.[2]
Q2: I am not seeing the expected level of sialylation inhibition. What are the possible causes and solutions?
Several factors can contribute to suboptimal inhibition of sialylation. Below is a troubleshooting guide to address this issue.
| Possible Cause | Recommendation |
| Insufficient Concentration | The effective concentration of this compound can be cell-line dependent. A concentration of 32-64 µmol/L is often sufficient to reduce α2,3- and α2,6-sialylation by over 90%.[4] However, for some cell lines, concentrations up to 200-300 µM may be required.[3][5] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Inadequate Incubation Time | The inhibitory effect of this compound is time-dependent. While significant inhibition can be observed within a few hours, maximal and sustained blockage may require continuous incubation for 3 to 5 days.[3][4] |
| Compound Instability | Improper storage or handling can lead to degradation of the compound. This compound should be stored at -20°C.[1] Reconstituted stock solutions in DMSO are stable for up to 3 months when aliquoted and stored at -70°C to avoid repeated freeze-thaw cycles.[3] |
| Cellular Metabolism and Competition | High levels of natural sialic acid precursors in the cell culture medium or within the cells can compete with this compound, reducing its efficacy.[4][6] Ensure that the culture medium does not contain high concentrations of sialic acids or their precursors. |
Q3: My cells are showing signs of toxicity or reduced viability after treatment with this compound. What should I do?
While this compound is generally reported to have low toxicity, some cell lines may be more sensitive.[4]
| Possible Cause | Recommendation |
| High Concentration | Although effective concentrations are typically non-toxic, very high concentrations may lead to off-target effects and cytotoxicity. Reduce the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration for your cells. |
| Solvent Toxicity | This compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). |
| Prolonged Treatment | While long-term treatment is possible, some sensitive cell lines might experience stress over extended periods.[4] Consider shorter treatment durations or intermittent treatment schedules if viability is a concern. |
| Systemic In Vivo Use | Systemic administration in animal models has been associated with renal toxicity at higher doses.[7] For in vivo studies, localized administration (e.g., intra-tumoral injection) or targeted delivery systems may be necessary to avoid systemic side effects.[7] |
Q4: I am having trouble dissolving this compound.
This compound has specific solubility characteristics.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 55.15 | 100 |
| Ethanol | 27.57 | 50 |
Data based on a molecular weight of 551.47 g/mol .[1]
If you are experiencing solubility issues, consider the following:
-
Use the recommended solvents: DMSO is the most common and effective solvent.[1]
-
Gentle warming and vortexing: Briefly warm the solution and vortex to aid dissolution.
-
Use of an ultrasonic bath: This can help dissolve the compound, especially at higher concentrations.[5]
Experimental Protocols
General Protocol for Inhibition of Cell Surface Sialylation
This protocol provides a general guideline for treating cultured cells with this compound to inhibit cell surface sialylation.
-
Reagent Preparation:
-
Cell Culture and Treatment:
-
Plate cells at a density that will not lead to over-confluence during the treatment period.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Add this compound to the culture medium to achieve the desired final concentration (e.g., 50 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for the desired duration (e.g., 3-5 days), replacing the medium with fresh this compound-containing medium as needed based on the cell line's growth rate.
-
-
Analysis of Sialylation:
-
Harvest the cells and wash with a suitable buffer (e.g., PBS).
-
Assess cell surface sialylation using flow cytometry with biotinylated lectins that recognize specific sialic acid linkages (e.g., MALII for α2,3-linked and SNA-I for α2,6-linked sialic acids), followed by a fluorescently labeled streptavidin.[4][6]
-
Visualizations
Mechanism of Action of this compound
Caption: Intracellular activation and inhibitory mechanism of this compound.
Experimental Workflow for Assessing Sialylation Inhibition
Caption: A typical workflow for evaluating this compound efficacy.
References
- 1. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the stability of P-3FAX-Neu5Ac in cell culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of P-3FAX-Neu5Ac in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it peracetylated?
This compound is a synthetic, cell-permeable analog of sialic acid. It is modified with a fluorine atom at the C-3 axial position and is peracetylated, meaning acetyl groups are added to its hydroxyl groups. This peracetylation increases the molecule's hydrophobicity, which significantly enhances its ability to cross the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the active form of the inhibitor, 3Fₐₓ-Neu5Ac, inside. This active form is then converted into CMP-3Fₐₓ-Neu5Ac, which acts as a potent inhibitor of sialyltransferases, enzymes that transfer sialic acid to glycoconjugates.
Q2: How stable is this compound in standard cell culture media?
While specific quantitative data for this compound degradation kinetics in all types of cell culture media is not extensively published, studies on similar peracetylated monosaccharides suggest they are reasonably stable. For instance, peracetylated N-acetylmannosamine (Ac₄ManNAc) has been shown to be resistant to degradation by serum esterases in culture medium for at least 48 hours. The ester bonds of the acetyl groups can be slowly hydrolyzed by esterases present in serum-containing media, but this process is generally slow enough to allow for effective cellular uptake over typical experimental timelines (e.g., 24-72 hours). However, stability can be influenced by the specific media formulation, serum concentration, pH, and temperature. Therefore, it is best practice to determine the stability of this compound in your specific experimental setup.
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound in your cell culture experiments:
-
Serum Concentration: Fetal Bovine Serum (FBS) and other sera contain esterases that can hydrolyze the acetyl groups from this compound, potentially reducing its cell permeability over time.
-
pH of the Medium: Standard cell culture media is buffered to a physiological pH (around 7.2-7.4). Deviations from this range, especially towards acidic or alkaline conditions, can accelerate the chemical hydrolysis of the ester and glycosidic bonds.
-
Temperature: Experiments are typically conducted at 37°C. While this is the physiologically relevant temperature, prolonged incubation can contribute to gradual degradation. Storing stock solutions at -20°C or -80°C is crucial for long-term stability.
-
Media Components: Some media components could potentially interact with the compound, although this is less common for a relatively inert sugar analog.
-
Enzymes Secreted by Cells: Certain cell types may secrete enzymes that could contribute to the degradation of the compound in the culture medium.
Q4: How can I quantify the concentration of this compound in my cell culture medium?
The most common and accurate methods for quantifying this compound are high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS). These techniques can separate the parent compound from potential degradants and allow for precise concentration measurement. A standard curve with known concentrations of this compound should be prepared in the same cell culture medium to ensure accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or no inhibitory effect on sialylation | Compound Degradation: this compound may have degraded in the media before being taken up by the cells. | 1. Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions (see protocol below). 2. Consider replenishing the media with fresh this compound every 24-48 hours for long-term experiments. 3. Ensure proper storage of stock solutions (-20°C or -80°C). |
| Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Ensure the compound is completely dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. 2. Visually inspect the medium for any precipitation after adding the compound. 3. Avoid using a final DMSO concentration that is toxic to your cells (typically <0.5%). | |
| Incorrect Concentration: The final concentration in the media may be too low to elicit an effect. | 1. Verify the calculations for your working and final concentrations. 2. Perform a dose-response experiment to determine the optimal concentration for your cell type. | |
| High variability between replicate experiments | Inconsistent Compound Handling: Differences in storage, thawing, or dilution of this compound can lead to variability. | 1. Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. 2. Ensure consistent timing and technique when adding the compound to your cultures. |
| Differences in Media Batches: Variations in serum or other components between different lots of media could affect stability. | 1. Whenever possible, use the same batch of media and serum for a set of related experiments. 2. If you suspect media variability, test the stability of this compound in each new batch. | |
| Signs of cellular toxicity | High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic level. | 1. Calculate the final solvent concentration in your media and ensure it is below the toxic threshold for your cells. 2. Run a vehicle control (media with the same amount of solvent but no this compound) to assess solvent toxicity. |
| Compound Impurity: The this compound may contain impurities that are toxic to the cells. | 1. Ensure you are using a high-purity grade of the compound. 2. Contact the supplier for a certificate of analysis. |
Data Presentation: Stability of this compound
The following table provides an example of how to present data from a stability study of this compound in cell culture medium (e.g., DMEM with 10% FBS) at 37°C.
| Time Point (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 50.0 | 100 |
| 2 | 49.5 | 99 |
| 4 | 48.8 | 97.6 |
| 8 | 47.9 | 95.8 |
| 24 | 45.1 | 90.2 |
| 48 | 41.5 | 83.0 |
| 72 | 38.0 | 76.0 |
Note: This is example data. Actual stability will depend on specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Sterile cell culture medium (with serum and other supplements as used in your experiments)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS/MS)
-
Organic solvent (e.g., cold acetonitrile or methanol) for protein precipitation
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Then, prepare a working solution by spiking the compound into your complete cell culture medium to the final desired concentration.
-
Aliquoting: Dispense equal volumes of the this compound-containing medium into sterile microcentrifuge tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place all tubes in a 37°C, 5% CO₂ incubator. The T=0 sample should be processed immediately.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation: To stop any enzymatic degradation and prepare the sample for analysis, add a 3-fold excess of a cold organic solvent (e.g., 300 µL of cold acetonitrile to 100 µL of the media sample).
-
Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new tube or an HPLC vial. Analyze the concentration of the parent this compound using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Intracellular activation pathway of this compound.
Verifying the intracellular deacetylation of P-3FAX-Neu5Ac to its active form.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving the sialyltransferase inhibitor, P-3FAX-Neu5Ac. The focus is on verifying its intracellular deacetylation and subsequent conversion to its active, inhibitory form.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound is a cell-permeable, peracetylated prodrug of a fluorinated sialic acid analog.[1][2] Its mechanism involves several intracellular steps:
-
Cellular Uptake: As a peracetylated prodrug, it can readily cross the cell membrane, likely via passive diffusion.[1]
-
Deacetylation: Once inside the cell, esterase enzymes remove the acetyl groups. This deacetylation is a critical first step for its activation.[2]
-
Metabolic Activation: The deacetylated molecule, 3FAX-Neu5Ac, enters the sialic acid salvage pathway. It is then converted by the enzyme CMP-sialic acid synthetase (CMAS) into its active form, CMthis compound.[1][3][4]
-
Inhibition: The active CMthis compound acts as a competitive inhibitor of sialyltransferase enzymes within the Golgi apparatus, preventing the transfer of natural sialic acid to glycoproteins and glycolipids.[1][4] This results in a global reduction of sialylation on the cell surface.[3]
Q2: How can I verify that this compound has been successfully deacetylated and activated in my cell model?
A2: The deacetylation and subsequent metabolic activation are prerequisite steps for the compound's inhibitory function. Therefore, verification is typically achieved by measuring the downstream biological effect: a reduction in cell surface sialylation. The most common method is to use fluorescently-labeled lectins that specifically bind to sialic acid linkages, followed by analysis with flow cytometry.[4] A significant decrease in lectin binding in treated cells compared to controls indicates successful intracellular activation of the compound.
Q3: What are the recommended concentrations and incubation times for this compound treatment?
A3: The optimal concentration and duration of treatment are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for each new cell model. However, published studies provide a useful starting range. For example, a concentration of 64 μmol/L was sufficient to reduce sialylation by over 90% in B16F10 melanoma cells after 3 days.[4] In some pancreatic cancer cell lines, concentrations between 100 µM and 400 µM for 72 hours were effective.[5] Reductions in sialylation can be detected as early as 6 to 8 hours, with sustained blockage observed in long-term cultures lasting up to 28 days.[4][6]
Q4: What are the essential controls to include in my verification experiment?
A4: To ensure your results are robust and correctly interpreted, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.[7]
-
Negative Compound Control: Use a non-inhibiting, peracetylated sugar analog like P-Neu5Ac. This control helps confirm that the observed effects are due to the fluorinated inhibitor and not merely from feeding the cells an excess of a sialic acid precursor.[4]
-
Positive Control for Desialylation: Treat cells with the enzyme neuraminidase (a sialidase). This enzyme directly removes sialic acids from the cell surface and should mimic the effect of a successful this compound treatment, thus validating that the observed phenotype is indeed due to the loss of sialylation.[8]
Troubleshooting Guide
Issue: No significant reduction in cell surface sialylation is observed after this compound treatment.
This common issue can arise from several factors related to the compound, the experimental conditions, or the cell model itself. The following flowchart and table provide a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for this compound experiments.
| Possible Cause | Recommended Action | Details & Rationale |
| Suboptimal Concentration | Perform a dose-response experiment. | The effective concentration can vary significantly between cell lines (from ~30 µM to 400 µM).[4][5] A titration will identify the optimal dose for your specific model. |
| Insufficient Incubation Time | Conduct a time-course experiment. | While effects can be seen in hours, maximal inhibition may take 3-7 days.[4][9] A time-course study will reveal the kinetics of sialylation blockage. |
| Compound Instability | Prepare fresh stock solutions and verify storage conditions. | This compound should be stored at -20°C. Prepare stock solutions fresh in sterile DMSO and dilute into pre-warmed media immediately before use. Peracetylated compounds can be unstable in basic conditions.[9] |
| Cell Line Insensitivity | Test a known sensitive cell line as a positive control. | Some cell lines may have slower metabolic rates or express lower levels of the necessary activating enzymes. Comparing against a responsive line like B16F10 can confirm if the issue is cell-specific.[4] |
| Detection Method Failure | Validate the lectin staining protocol. | Use a positive control (neuraminidase-treated cells) to confirm that your lectins can detect a loss of sialic acid. Ensure lectin concentrations are optimal and flow cytometer settings are correct.[8] |
Data Presentation
The efficacy of this compound varies across different cell lines and experimental conditions. The table below summarizes quantitative data from published studies to provide a baseline for expected outcomes.
Table 1: Efficacy of this compound in Reducing Cell Surface Sialylation
| Cell Line | Concentration (µM) | Treatment Duration | Reduction in α2,3-Sialylation (MALII Staining) | Reduction in α2,6-Sialylation (SNA Staining) | Reference |
|---|---|---|---|---|---|
| B16F10 (Melanoma) | 64 | 3 days | >90% | >90% | [10] |
| B16F10 (Melanoma) | 64 | 28 days | ~95% | ~80% | [10] |
| MM1SHeca452 (Multiple Myeloma) | 300 | 7 days | Significant Decrease | Significant Decrease | [7] |
| BxPC-3 (Pancreatic Cancer) | 100 | 72 hours | 55-85% | 28-38% | [5] |
| Capan-1 (Pancreatic Cancer) | 400 | 72 hours | 55-85% | 28-38% |[5] |
Experimental Protocols & Visualizations
Metabolic Activation Pathway
This compound is a prodrug that requires intracellular enzymatic conversion to become an active inhibitor.
Caption: Metabolic activation pathway of this compound.
Protocol 1: Verifying this compound Activity via Lectin Staining
This protocol details the most common method for assessing the functional outcome of this compound treatment by measuring changes in cell surface sialylation.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming potential resistance mechanisms to P-3FAX-Neu5Ac in cancer cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance mechanisms to the sialyltransferase inhibitor, P-3FAX-Neu5Ac, in cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable decrease in cell surface sialylation after this compound treatment. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 3. Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. 4. Cell Line Insensitivity: The cell line may have inherent resistance mechanisms. | 1. Verify Compound Integrity: Ensure this compound is stored at -20°C and protected from moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. 2. Dose-Response Experiment: Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 200 µM) to determine the optimal inhibitory concentration for your cell line.[1] 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 4. Assess Drug Uptake and Metabolism: Investigate whether the cells are efficiently taking up the peracetylated prodrug and converting it to its active form. |
| High variability in experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Edge Effects: Cells in the outer wells of a plate may behave differently due to environmental variations. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Use Calibrated Pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments or fill them with sterile PBS. |
| Unexpected cytotoxicity observed at effective concentrations. | 1. Off-Target Effects: this compound may have off-target effects at high concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Titrate Concentration: Determine the lowest effective concentration that inhibits sialylation without causing significant cell death. 2. Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for the cell line (typically <0.5% for DMSO). |
| Inconsistent results in cell adhesion or migration assays. | 1. Suboptimal Assay Conditions: Incorrect coating of plates, cell density, or incubation times. 2. Loss of this compound Effect: The inhibitory effect may diminish over the course of a long assay. | 1. Optimize Assay Parameters: Systematically optimize each step of the adhesion or migration protocol for your specific cell line. 2. Maintain Inhibitor Presence: Ensure this compound is present in the culture medium throughout the duration of the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, peracetylated fluorinated sialic acid analog.[2][3] Once inside the cell, it is deacetylated and metabolically converted into CMP-3Fₐₓ-Neu5Ac. This active form acts as a competitive inhibitor of sialyltransferases in the Golgi apparatus, preventing the transfer of sialic acid to glycoconjugates.[3] This leads to a global reduction in cell surface sialylation.
Q2: How can I confirm that this compound is inhibiting sialylation in my cancer cell line?
A2: You can assess the level of cell surface sialylation using flow cytometry with specific lectins that bind to sialic acid linkages. For instance, Maackia amurensis lectin II (MAL-II) binds to α2,3-linked sialic acids, and Sambucus nigra agglutinin (SNA) binds to α2,6-linked sialic acids.[1][4] A reduction in the mean fluorescence intensity (MFI) of stained cells after treatment with this compound indicates successful inhibition of sialylation.
Q3: What are the potential mechanisms of resistance to this compound in cancer cells?
A3: While specific resistance mechanisms to this compound are not yet extensively documented, potential mechanisms can be inferred from its metabolic pathway and general principles of drug resistance:
-
Altered Drug Transport: Decreased uptake of the this compound prodrug or increased efflux of the active compound by ATP-binding cassette (ABC) transporters.
-
Metabolic Inactivation: Inefficient deacetylation of the prodrug or impaired conversion to CMP-3Fₐₓ-Neu5Ac.
-
Target Enzyme Alterations: Mutations in sialyltransferase genes that reduce the binding affinity of the inhibitor.
-
Upregulation of Compensatory Pathways: Increased flux through the hexosamine biosynthesis pathway to produce more of the natural substrate, CMP-Neu5Ac, thereby outcompeting the inhibitor.[5]
-
Activation of Bypass Signaling: Activation of downstream signaling pathways that are independent of sialylation to promote cell survival and proliferation.
Q4: How can I investigate if my cancer cells have developed resistance to this compound?
A4: To investigate acquired resistance, you can perform the following experiments:
-
Long-term Culture: Culture cancer cells in the continuous presence of this compound, gradually increasing the concentration to select for resistant clones.
-
IC50 Determination: Compare the half-maximal inhibitory concentration (IC50) for cell viability or sialylation inhibition between the parental and resistant cell lines. A significant increase in the IC50 value suggests resistance.
-
Metabolic Flux Analysis: Use techniques like stable isotope tracing to assess the flux through the sialic acid biosynthesis pathway in resistant versus sensitive cells.[6]
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to examine the expression levels of sialyltransferases, enzymes involved in the sialic acid metabolic pathway, and drug transporters.
Q5: What are some strategies to overcome potential resistance to this compound?
A5: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combine this compound with other therapeutic agents that target different pathways. For example, combining it with inhibitors of signaling pathways that are activated as a compensatory mechanism.
-
Targeted Delivery: Utilize nanoparticle-based delivery systems to increase the intracellular concentration of this compound specifically in cancer cells, which may overcome resistance mechanisms related to drug uptake and also reduce systemic toxicity.
-
Development of Second-Generation Inhibitors: C-5-modified 3-fluoro sialic acid sialyltransferase inhibitors have shown enhanced potency and prolonged inhibitory activity.[3]
-
Modulation of Metabolic Pathways: Co-treatment with inhibitors of compensatory metabolic pathways could re-sensitize resistant cells to this compound.
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| α2,3-Sialylation Inhibition | B16F10 (Melanoma) | 64 µmol/L | >90% reduction | [1] |
| α2,6-Sialylation Inhibition | B16F10 (Melanoma) | 64 µmol/L | >90% reduction | [1] |
| SLex Expression | HL-60 (Leukemia) | Not specified | Abolished | [7] |
| Cell Adhesion to Fibronectin | B16F10 (Melanoma) | 64 µmol/L | Significant reduction | [1] |
| Cell Migration | B16F10 (Melanoma) | 64 µmol/L | Significant reduction | [1] |
| In Vivo Tumor Growth | Murine Melanoma Model | Not specified | Inhibition | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Surface Sialylation by Flow Cytometry
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Wash the cells twice with cold PBS containing 1% BSA (FACS buffer).
-
Lectin Staining: Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL. Add biotinylated lectin (e.g., MAL-II or SNA) at the recommended concentration and incubate on ice for 30 minutes in the dark.
-
Secondary Staining: Wash the cells twice with FACS buffer. Resuspend the cells in FACS buffer containing streptavidin conjugated to a fluorophore (e.g., PE or FITC) and incubate on ice for 30 minutes in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend in 500 µL of FACS buffer. Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the stained cell population. Normalize the MFI of the treated samples to the vehicle control to determine the percentage of sialylation.
Protocol 2: Western Blot for Sialyltransferase Expression
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the sialyltransferase of interest (e.g., ST3GAL1, ST6GAL1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of a novel method to evaluate sialylation of glycoproteins and analysis of gp96 sialylation in Hela, SW1990 and A549 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
Validation & Comparative
A Comparative Guide to Validating On-Target Effects of P-3FAX-Neu5Ac in a New Cell Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of P-3FAX-Neu5Ac, a global sialyltransferase inhibitor, in a novel cell model. We present a comparative analysis of this compound against a next-generation small molecule inhibitor and a genetic knockdown approach, supported by representative experimental data and detailed protocols.
Introduction to this compound and On-Target Validation
This compound is a cell-permeable, peracetylated and fluorinated sialic acid analog that functions as a global metabolic inhibitor of sialyltransferases.[1] Aberrant sialylation is a hallmark of various diseases, particularly cancer, where it is associated with metastasis, immune evasion, and drug resistance.[2][3] Therefore, inhibitors like this compound are valuable research tools and potential therapeutic agents.
Validating the on-target effect of this compound—the reduction of global cell surface sialylation—is a critical first step when characterizing its activity in a new cell model. This guide compares its efficacy and specificity against two alternative methods:
-
P-SiaFNEtoc: A C-5 carbamate-modified sialic acid analog, representing a newer generation of more potent metabolic inhibitors.[4]
-
CMAS Knockdown (KD): A genetic approach using shRNA or CRISPR to deplete the CMP-sialic acid synthetase, an essential enzyme for the activation of all sialic acid donors.[5]
Mechanism of Action
This compound is a prodrug that requires intracellular metabolic activation to exert its inhibitory effect.[5] Once it diffuses across the cell membrane, cytosolic esterases remove the acetyl groups. The resulting 3Fax-Neu5Ac enters the sialic acid salvage pathway and is converted by the nuclear enzyme CMP-sialic acid synthetase (CMAS) into CMP-P-3FAX-Neu5Ac.[5] This activated molecule acts as a competitive inhibitor of all sialyltransferase enzymes within the Golgi apparatus, preventing the transfer of sialic acid to nascent glycoproteins and glycolipids.[1][5]
Experimental Design and Workflow
A typical workflow to validate and compare the on-target effects involves treating the new cell model with each inhibitor, followed by quantitative analysis of cell surface sialic acids using lectin-based flow cytometry.
Comparative Performance Data
The primary on-target effect is the reduction in cell surface sialylation. The following tables summarize representative quantitative data from experiments on a hypothetical new cancer cell line.
Table 1: Effect of Inhibitors on Cell Surface Sialylation
| Method | Target | Concentration / Approach | α2,3-Sialylation Reduction | α2,6-Sialylation Reduction | Off-Target Fucosylation |
|---|---|---|---|---|---|
| This compound | Pan-Sialyltransferase | 64 µM | ~90%[6] | ~80%[6] | No significant change |
| P-SiaFNEtoc | Pan-Sialyltransferase | 2 µM | >95% | >95% | No significant change |
| CMAS Knockdown | CMP-Sialic Acid Synthesis | shRNA | >98% | >98% | No significant change |
| Vehicle Control | N/A | DMSO | 0% (Baseline) | 0% (Baseline) | Baseline |
Table 2: Downstream Functional Effects on Cell Adhesion to E-Selectin
| Method | Relative Adhesion to E-Selectin | Key Advantage | Key Limitation |
|---|---|---|---|
| This compound | ~85% Reduction | Well-characterized, commercially available | Higher concentration needed, potential for off-target toxicity in vivo[1][4] |
| P-SiaFNEtoc | >90% Reduction | High potency at low concentrations[4] | Less long-term in vivo data available |
| CMAS Knockdown | >95% Reduction | Highly specific, stable long-term effect | Requires genetic manipulation, potential compensation |
| Vehicle Control | 100% (Baseline) | N/A | N/A |
Detailed Experimental Protocols
Protocol 1: Quantification of Cell Surface Sialylation by Flow Cytometry
-
Cell Culture and Treatment:
-
Seed the chosen cell line in a 6-well plate at a density that allows for logarithmic growth over 4 days.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound (e.g., 64 µM), P-SiaFNEtoc (e.g., 2 µM), or a vehicle control (e.g., 0.1% DMSO) for 72 hours. For CMAS knockdown models, culture alongside a non-targeting control cell line.
-
-
Cell Harvesting:
-
Gently wash cells with PBS.
-
Detach cells using a non-enzymatic cell dissociation buffer to preserve surface epitopes.
-
Transfer cells to a 1.5 mL tube and pellet by centrifugation (300 x g, 5 min).
-
Wash twice with ice-cold FACS buffer (PBS with 1% BSA).
-
-
Lectin Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add biotinylated Sambucus nigra lectin (SNA) for α2,6-linked sialic acids or Maackia amurensis lectin II (MAL-II) for α2,3-linked sialic acids at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with 1 mL of cold FACS buffer.
-
-
Secondary Staining and Analysis:
-
Resuspend the pellet in 100 µL of FACS buffer containing Streptavidin-Phycoerythrin (PE) conjugate.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final pellet in 300 µL of FACS buffer and analyze immediately on a flow cytometer.
-
Quantify the reduction in sialylation by comparing the Mean Fluorescence Intensity (MFI) of treated samples to the vehicle control.
-
Protocol 2: Cell Adhesion Assay
-
Plate Coating:
-
Coat a 96-well high-binding plate with recombinant E-selectin/Fc chimera (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Cell Preparation:
-
Treat and harvest cells as described in Protocol 1 (steps 1-2).
-
Label the harvested cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Resuspend the fluorescently labeled cells in adhesion buffer (e.g., RPMI with 0.5% BSA) to a final concentration of 1x10^6 cells/mL.
-
-
Adhesion:
-
Wash the coated and blocked plate once with adhesion buffer.
-
Add 100 µL of the cell suspension to each well and incubate for 1 hour at 37°C under static conditions.
-
Gently wash the wells three times with warm adhesion buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.
-
Calculate relative adhesion as the percentage of fluorescence compared to the vehicle-treated control cells.
-
This guide provides the essential framework for validating the on-target effects of this compound. By comparing its performance with next-generation inhibitors and genetic methods, researchers can rigorously characterize its activity and select the most appropriate tool for their specific experimental needs in a new cell model.
References
- 1. Aberrant Sialylation in Cancer: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Sialylation Inhibitors: P-3FAX-Neu5Ac vs. P-SiaFNEtoc
In the landscape of glycosylation research and therapeutic development, the inhibition of sialylation, a key modification of cell surface glycans implicated in cancer progression and immune evasion, has emerged as a promising strategy. Among the chemical tools developed for this purpose, P-3FAX-Neu5Ac and P-SiaFNEtoc have garnered significant attention as potent metabolic inhibitors of sialyltransferases. This guide provides a comparative analysis of their potency, mechanism of action, and experimental applications, supported by available data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and P-SiaFNEtoc function as metabolic inhibitors that hijack the cellular sialic acid biosynthesis and utilization pathways to suppress the sialylation of glycans. However, they possess distinct structural modifications that influence their activity.
This compound is a peracetylated sialic acid analog featuring an axial fluorine atom at the C-3 position.[1][2] As a cell-permeable prodrug, it readily enters the cell, where it is deacetylated and subsequently converted into its active form, CMP-P-3FAX-Neu5Ac, by the enzyme CMP-sialic acid synthetase (CMAS).[3] This activated form acts as a competitive inhibitor of sialyltransferases, competing with the natural donor substrate, CMP-Neu5Ac.[3] The presence of the electron-withdrawing fluorine at the C-3 position renders CMP-P-3FAX-Neu5Ac a very poor substrate for these enzymes.[3] Furthermore, the accumulation of CMP-sialic acid analogs can lead to feedback inhibition of UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK), a critical enzyme in the de novo sialic acid synthesis pathway, thus globally shutting down sialylation.[1]
P-SiaFNEtoc is a C-5-modified 3-fluoro sialic acid inhibitor where the natural N-acetamide group is replaced with a carbamate functionality.[4] This modification is designed to enhance its metabolic stability and cellular uptake, potentially leading to higher effective intracellular concentrations.[4] Like this compound, it is expected to be metabolically activated to its CMP-sialic acid derivative to inhibit sialyltransferases.
Figure 1. Mechanism of action for this compound.
Potency Comparison: A Data-Driven Overview
Direct comparative studies providing a side-by-side analysis of the potency of this compound and P-SiaFNEtoc are limited in the current literature. However, by collating data from various studies, we can draw some inferences. It is important to note that the effective concentration of these inhibitors can be cell-type dependent.
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | B16F10 (murine melanoma) | 32 µmol/L | Significant reduction of α2,3- and α2,6-linked sialic acids. | [1] |
| B16F10 (murine melanoma) | 64 µmol/L | >90% reduction of α2,3- and α2,6-sialylation. | [1] | |
| HL-60 (human leukemia) | 200 µM (5 days) | >95% abolishment of SLeX expression. | [5] | |
| MM1S (multiple myeloma) | 300 µM (7 days) | Reduction in sialylation. | [6] | |
| P-SiaFNEtoc | PC3 (prostate cancer) | 2 µM | Inhibition of sialylation. | [7] |
| CWR22RV1 (prostate cancer) | 2 µM | Significant reduction in colony formation and sialylation inhibition. | [7][8] | |
| LNCaPEnzR (prostate cancer) | 2 µM (3 days) | Inhibition of α2,6-sialylation. | [9][10] | |
| VCaPEnzR (prostate cancer) | 20 µM (6 days) | Inhibition of α2,6-sialylation. | [9][10] |
Experimental Protocols
A common method to assess the potency of these inhibitors is to quantify the reduction of cell surface sialic acids using lectin-based flow cytometry.
Protocol: Lectin-Based Flow Cytometry for Sialylation Analysis
-
Cell Culture and Treatment: Culture the cells of interest in appropriate media. Treat the cells with varying concentrations of this compound, P-SiaFNEtoc, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[1][7]
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution or trypsin, followed by centrifugation.[11]
-
Washing and Blocking: Wash the cells with a suitable buffer (e.g., PBS). To prevent non-specific binding, block the cells with a carbohydrate-free blocking solution.[11]
-
Lectin Staining: Incubate the cells with a fluorescently-labeled lectin specific for the sialic acid linkage of interest. For example:
-
Washing: Wash the cells to remove unbound lectin.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) will correspond to the level of cell surface sialylation.
-
Data Analysis: Compare the MFI of inhibitor-treated cells to the vehicle-treated control cells to determine the percentage reduction in sialylation.[1]
Figure 2. Workflow for assessing sialylation inhibition.
Conclusion
Both this compound and P-SiaFNEtoc are powerful tools for studying the roles of sialylation in biological processes and for the potential development of novel therapeutics. This compound is a well-characterized global inhibitor of sialylation with a dual mechanism of action.[1][3] P-SiaFNEtoc, a more recently developed C-5 carbamate analog, shows high potency at low micromolar concentrations in several prostate cancer cell lines, suggesting it may offer advantages in certain experimental systems.[7][8][10] The choice between these inhibitors will depend on the specific research question, the cell system being used, and the desired concentration range for achieving effective inhibition of sialylation. Further direct comparative studies are warranted to definitively establish the relative potency and potential off-target effects of these valuable chemical probes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C22H30FNO14 | CID 72698605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sialylation Inhibition Can Partially Revert Acquired Resistance to Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialic acid blockade inhibits the metastatic spread of prostate cancer to bone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sialylation Inhibition: P-3FAX-Neu5Ac versus Genetic Knockdown of Sialyltransferases
In the landscape of glycobiology research and therapeutic development, the modulation of sialic acid expression on the cell surface is a critical area of investigation. Aberrant sialylation is a hallmark of various diseases, most notably cancer, where it plays a pivotal role in metastasis, immune evasion, and drug resistance. This guide provides a comparative overview of two prominent techniques for inhibiting sialylation: the use of the global sialyltransferase inhibitor, P-3FAX-Neu5Ac, and the genetic knockdown of specific sialyltransferases. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach.
Mechanism of Action: A Tale of Two Strategies
This compound is a cell-permeable, peracetylated fluorinated sialic acid analog.[1] Once inside the cell, it is deacetylated and metabolically converted into CMP-3-fluoro-N-acetylneuraminic acid (CMP-3Fₐₓ-Neu5Ac). This acts as a competitive inhibitor for all sialyltransferases, leading to a global reduction in the incorporation of sialic acid onto glycoconjugates.[2] In contrast, genetic knockdown, typically achieved through techniques like RNA interference (e.g., siRNA or shRNA) or CRISPR-Cas9, targets the mRNA of a specific sialyltransferase, leading to its degradation and a subsequent decrease in the synthesis of that particular enzyme.[3] This results in a more targeted inhibition of the formation of specific sialic acid linkages (e.g., α2,3- or α2,6-sialylation) depending on the function of the silenced sialyltransferase.[3]
Quantitative Comparison of Performance
The following tables summarize quantitative data from various studies to provide a comparative perspective on the efficacy of this compound and sialyltransferase knockdown in modulating key cellular functions. It is important to note that these data are collated from different studies, employing varied cell lines and experimental conditions, and thus direct comparisons should be made with caution.
Table 1: Effect on Cell Surface Sialylation
| Method | Target | Cell Line | Concentration/ Method | Reduction in α2,3-Sialylation | Reduction in α2,6-Sialylation | Citation(s) |
| This compound | Global Sialyltransferases | B16F10 Melanoma | 64 µM | >90% | >90% | [1] |
| This compound | Global Sialyltransferases | Pancreatic Ductal Adenocarcinoma (PDA) | 10-20 mg/kg (in vivo) | Significant Decrease | Significant Decrease | [4] |
| shRNA Knockdown | ST3GAL4 | BxPC-3 Pancreatic Cancer | Lentiviral shRNA | - | - | [3] |
| shRNA Knockdown | ST3GAL3 | Capan-1 Pancreatic Cancer | Lentiviral shRNA | - | - | [3] |
| siRNA Knockdown | ST6GAL1 | A549 Lung Cancer | siRNA | - | 79-92% |
Table 2: Impact on Cellular Phenotypes
| Method | Target | Cell Line | Assay | Observed Effect | Quantitative Data | Citation(s) |
| This compound | Global Sialyltransferases | B16F10 Melanoma | Migration | Impaired | Significant reduction in migratory capacity | [5] |
| This compound | Global Sialyltransferases | PDA cells | Invasion | Reduced | Significant decrease in invasive capabilities | [4] |
| shRNA Knockdown | ST3GAL4 | BxPC-3 Pancreatic Cancer | Migration | Impaired | Significant decrease | [3] |
| shRNA Knockdown | ST3GAL3 & ST3GAL4 | Capan-1 Pancreatic Cancer | Invasion | Reduced | Up to 49% reduction for ST3GAL4 KD | [3] |
| siRNA Knockdown | ST6GAL1 | MHCC97-H Hepatocarcinoma | Apoptosis | Increased sensitivity to docetaxel | Statistically significant increase in apoptosis rate | [6] |
Experimental Protocols
Assessment of Cell Surface Sialylation by Lectin Staining and Flow Cytometry
This protocol describes the general steps for quantifying changes in cell surface sialic acid linkages using fluorescently labeled lectins.
Materials:
-
Cells of interest
-
This compound or sialyltransferase-specific shRNA/siRNA
-
Phosphate-Buffered Saline (PBS)
-
Biotinylated lectins (e.g., MALII for α2,3-sialic acids, SNA for α2,6-sialic acids)
-
Streptavidin conjugated to a fluorophore (e.g., PE or FITC)
-
Flow cytometer buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound at the desired concentration and duration (e.g., 64 µM for 72 hours).[1] For genetic knockdown, transduce or transfect cells with the appropriate shRNA/siRNA constructs and select for stable knockdown if necessary.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Lectin Staining: a. Resuspend cells in flow cytometer buffer. b. Add the biotinylated lectin (e.g., MALII or SNA) at the manufacturer's recommended concentration. c. Incubate for 30-60 minutes at 4°C in the dark. d. Wash the cells twice with flow cytometer buffer. e. Resuspend the cells in flow cytometer buffer containing the streptavidin-fluorophore conjugate. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with flow cytometer buffer.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in flow cytometer buffer. b. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. c. Use unstained and single-stained controls for proper compensation and gating. d. Quantify the mean fluorescence intensity (MFI) to determine the relative levels of sialylation.
shRNA-Mediated Knockdown of Sialyltransferases
This protocol provides a general workflow for stable knockdown of a target sialyltransferase using a lentiviral shRNA approach.
Materials:
-
Lentiviral vector containing shRNA targeting the sialyltransferase of interest (and a non-targeting control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Target cells
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Complete cell culture medium
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter.
-
Transduction of Target Cells: a. Plate the target cells to be 50-70% confluent on the day of transduction. b. Add the viral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL). c. Incubate for 24-48 hours.
-
Selection of Stable Knockdown Cells: a. Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin). b. Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
Verification of Knockdown: a. Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
Transwell Migration Assay
This protocol outlines the steps to assess the effect of sialylation inhibition on cell migration.
Materials:
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
Cells (treated with this compound or with sialyltransferase knockdown)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: a. Treat cells with this compound or perform genetic knockdown as previously described. b. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: a. Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate. b. Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 12-48 hours) to allow for migration.
-
Cell Removal and Staining: a. Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol. c. Stain the fixed cells with crystal violet.
-
Quantification: a. Wash the inserts to remove excess stain. b. Allow the inserts to air dry. c. Count the number of migrated cells in several random fields of view under a microscope. d. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
Signaling Pathways and Their Modulation
Changes in cell surface sialylation profoundly impact intracellular signaling pathways that govern cell behavior. Two key pathways affected are the FAK/Paxillin and PI3K/Akt/mTOR pathways.
FAK/Paxillin Signaling Pathway
The Focal Adhesion Kinase (FAK) and Paxillin signaling cascade is crucial for cell adhesion, migration, and invasion. Aberrant sialylation of integrins can modulate their activation and subsequent downstream signaling. Inhibition of sialyltransferases has been shown to decrease the phosphorylation of both FAK and paxillin, leading to reduced cell motility.[7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Knockdown of specific sialyltransferases, such as ST6GAL1, has been shown to reduce the phosphorylation of Akt, a key component of this pathway, thereby affecting downstream signaling and cellular processes like apoptosis.[7]
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown of sialyltransferases are powerful tools for studying and manipulating sialylation. The choice between these two approaches depends on the specific research question and experimental goals.
-
This compound offers a broad, global inhibition of all sialyltransferases, making it suitable for studying the overall importance of sialylation in a biological process. Its ease of use (as a small molecule inhibitor) makes it amenable to a wide range of in vitro and in vivo applications. However, its lack of specificity can make it difficult to attribute observed effects to a particular sialic acid linkage or sialyltransferase.
-
Genetic knockdown provides a highly specific approach to investigate the function of a single sialyltransferase and the role of the specific sialic acid linkages it creates. This specificity is crucial for dissecting the molecular mechanisms underlying sialylation-dependent processes. However, the process of generating stable knockdown cell lines can be more time-consuming and labor-intensive than using a chemical inhibitor.
Ultimately, a combined approach, where the global effects observed with this compound are further dissected by the specific knockdown of individual sialyltransferases, can provide a comprehensive understanding of the complex role of sialylation in health and disease. This knowledge is essential for the development of novel therapeutic strategies targeting aberrant glycosylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ST6Gal-I modulates docetaxel sensitivity in human hepatocarcinoma cells via the p38 MAPK/caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Specific Inhibition of α2,3- and α2,6-Linked Sialic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the specific inhibition of α2,3- and α2,6-linked sialic acids, crucial terminal modifications of glycans involved in a myriad of biological processes, including cell adhesion, signaling, and pathogen recognition.[1][2][3] The selection of an appropriate inhibitory strategy is critical for accurately dissecting the functional roles of these specific sialic acid linkages in health and disease. This document presents supporting experimental data, detailed protocols for confirmation assays, and visual diagrams of key experimental workflows.
Comparison of Inhibitory Methodologies
The inhibition of α2,3- and α2,6-linked sialic acids can be achieved through several approaches, each with distinct mechanisms, specificities, and applications. The primary methods include enzymatic removal of sialic acids, inhibition of sialyltransferases responsible for their addition, and competitive binding to block their interactions.
1. Enzymatic Inhibition using Sialidases (Neuraminidases):
Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][4] Their utility in research lies in their ability to directly remove sialic acids from the cell surface or from purified glycoproteins and glycolipids.
-
Broad-Spectrum Sialidases: Enzymes like the neuraminidase from Vibrio cholerae can cleave α2,3-, α2,6-, and α2,8-linkages, leading to a general reduction in total sialic acids.[5] DAS181, a recombinant sialidase, also acts broadly on both α2,3- and α2,6-linked sialic acids.[6][7]
-
Linkage-Specific Sialidases: Certain sialidases exhibit a preference for specific linkages. For instance, some viral neuraminidases have distinct specificities that can be exploited for targeted removal. Sialidase S from Streptococcus pneumoniae is reported to be specific for α2,3-linked sialic acids.[5]
2. Inhibition of Sialyltransferases (STs):
Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate (CMP-Neu5Ac) to the terminal positions of glycans.[8][9] Inhibiting these enzymes prevents the formation of sialic acid linkages. Specific families of STs are responsible for creating α2,3- and α2,6-linkages (ST3Gal and ST6Gal families, respectively).[8]
-
Global Sialyltransferase Inhibitors: Some small molecules, often analogs of sialic acid or CMP-Neu5Ac, can globally inhibit sialyltransferases, leading to a reduction in both α2,3- and α2,6-sialylation.[9][10] For example, 3Fax-Peracetyl Neu5Ac is a sialic acid mimetic that acts as a global sialyltransferase inhibitor.[10]
-
Linkage-Specific Sialyltransferase Inhibitors: The development of inhibitors with selectivity for specific ST families is an active area of research. For instance, certain compounds have shown partial selective inhibition of α2,3-sialyltransferases.[8]
3. Competitive Inhibition using Lectins:
Lectins are carbohydrate-binding proteins that can be used to specifically block the interactions of sialic acids with their endogenous receptors.
-
Maackia amurensis Lectin (MAL): Binds preferentially to α2,3-linked sialic acids.[5][11]
-
Sambucus nigra Lectin (SNA): Binds preferentially to α2,6-linked sialic acids.[5][11]
By binding to these specific linkages, lectins can competitively inhibit processes such as virus-cell binding or cell-cell adhesion.[5][12]
Quantitative Comparison of Inhibitors
The following table summarizes the inhibitory activities of selected compounds against α2,3- and α2,6-sialyltransferases. The data is compiled from various studies and provides a quantitative basis for comparing their potency.
| Inhibitor Class | Specific Compound(s) | Target | Potency (Ki or IC50) | Linkage Specificity | Reference |
| CMP-Sialic Acid Analogs | Aromatic phosphoramidate CMP derivatives ((R)-10) | α2,6-ST | Ki = 68 ± 24 µM | α2,6 | [8] |
| Phenoxy-substituted uridine-based inhibitors | Compound 20 | hST6Gal-I | Ki = 19 nM | α2,6 | [2] |
| Triazole-linked disaccharides | Compound 16 | T. cruzi trans-sialidase | µM potency | α2,3 (trans-sialidase) | [2] |
| Neuraminidase Inhibitors | DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid) | Neuraminidases | Micromolar IC50 against human sialidases | Broad (α2,3, α2,6, α2,8) | [13] |
| Neuraminidase Inhibitors | Zanamivir | NDV-HN | IC50 = 23–70 µM | Neuraminidase | [14] |
| Sialic Acid Derivatives | C4 azido derivatives 9 and 10 | NDV-HN | IC50 ≈ 0.03 µM | Neuraminidase | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to confirm the specific inhibition of α2,3- and α2,6-linked sialic acids.
Protocol 1: Lectin Binding Assay for Confirmation of Sialic Acid Linkage Inhibition
This protocol describes the use of fluorescently labeled lectins to assess the presence or absence of specific sialic acid linkages on the cell surface following inhibitor treatment.
Materials:
-
Cells of interest cultured in appropriate plates
-
Inhibitor of interest (sialidase, ST inhibitor, etc.)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled Maackia amurensis lectin (MAL) (e.g., FITC-MAL)
-
Fluorescently labeled Sambucus nigra lectin (SNA) (e.g., TRITC-SNA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., chamber slides for microscopy or 96-well plates for flow cytometry). Treat cells with the desired concentration of the inhibitor for the appropriate duration. Include untreated control cells.
-
Washing: Gently wash the cells twice with PBS to remove media and unbound inhibitor.
-
Fixation (Optional but recommended for microscopy): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Lectin Staining: Dilute fluorescently labeled MAL and SNA in blocking buffer to their optimal working concentrations. Incubate the cells with the lectin solutions for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound lectins.
-
Analysis:
-
Microscopy: Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Flow Cytometry: Detach the cells (if adherent) and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
-
Data Interpretation: A decrease in fluorescence intensity for a specific lectin in the inhibitor-treated cells compared to the control cells indicates successful inhibition of the corresponding sialic acid linkage.
Protocol 2: Viral Inhibition Assay
This protocol assesses the functional consequence of inhibiting sialic acid linkages by measuring the reduction in infection by a virus known to use a specific sialic acid linkage for entry.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock with a known titer
-
Inhibitor of interest
-
Cell culture medium
-
Assay for viral infection (e.g., plaque assay, TCID50 assay, or reporter virus expression)
Procedure:
-
Cell Preparation and Treatment: Seed host cells in multi-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor for a predetermined time.
-
Viral Infection: Remove the inhibitor-containing medium and infect the cells with the virus at a specific multiplicity of infection (MOI). Allow the virus to adsorb for 1-2 hours.
-
Removal of Inoculum: Remove the viral inoculum and wash the cells with PBS.
-
Culture: Add fresh medium (with or without the inhibitor, depending on the experimental design) and incubate the cells for a period sufficient for viral replication and the chosen readout.
-
Quantification of Infection: Measure the extent of viral infection using a suitable method:
-
Plaque Assay: Overlay the cells with a semi-solid medium and incubate until plaques are visible. Stain and count the plaques.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), lyse the cells and measure the reporter activity or quantify the number of fluorescent cells.
-
-
Data Analysis: Calculate the percentage of inhibition of viral infection for each inhibitor concentration compared to the untreated control. Determine the IC50 value of the inhibitor.
Protocol 3: Cell Adhesion Assay
This protocol evaluates the impact of sialic acid linkage inhibition on cell-cell or cell-matrix adhesion.
Materials:
-
Cells of interest
-
Inhibitor of interest
-
Culture plates (can be coated with extracellular matrix proteins like collagen or fibronectin for cell-matrix adhesion)
-
PBS
-
Cell staining dye (e.g., crystal violet)
-
Destaining solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Treatment: Treat a suspension of cells with the inhibitor for the desired time.
-
Adhesion: Seed the treated and control cells into the wells of a culture plate (coated or uncoated). Allow the cells to adhere for a specific period (e.g., 1-2 hours).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number and stringency of washes can be optimized.
-
Staining: Fix the adherent cells with a fixative like methanol and then stain with a solution of crystal violet for 10-20 minutes.
-
Washing: Wash away the excess stain with water.
-
Destaining and Quantification: Solubilize the bound dye with a destaining solution. Measure the absorbance of the solubilized dye using a plate reader at the appropriate wavelength (e.g., 570 nm for crystal violet).
-
Data Interpretation: A change in absorbance in the inhibitor-treated wells compared to the control wells indicates an effect on cell adhesion.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the inhibition of α2,3- and α2,6-linked sialic acids.
Caption: Mechanisms of inhibiting α2,3- and α2,6-sialylation.
Caption: Experimental workflow for lectin binding assay.
References
- 1. Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]
- 3. Sialic Acids in Molecular and Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Both α2,3- and α2,6-Linked Sialic Acids on O-Linked Glycoproteins Act as Functional Receptors for Porcine Sapovirus | PLOS Pathogens [journals.plos.org]
- 6. Inhibiting influenza virus transmission using a broadly acting neuraminidase that targets host sialic acids in the upper respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of entry inhibitors for sialic-acid-targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. α2-3- and α2-6- N-linked sialic acids allow efficient interaction of Newcastle Disease Virus with target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
P-3FAX-Neu5Ac: A Specific Inhibitor of Sialylation Explored
A Comprehensive Comparison with Alternative Sialylation Inhibitors for Researchers and Drug Development Professionals
In the landscape of glycosylation research and therapeutic development, the targeted inhibition of sialylation, a key terminal modification of glycans implicated in numerous physiological and pathological processes, is of paramount importance. This guide provides an in-depth analysis of P-3FAX-Neu5Ac, a fluorinated sialic acid analog, and objectively compares its performance against other notable sialylation inhibitors. Supported by experimental data, this document serves as a critical resource for scientists and professionals in the field.
This compound: Mechanism of Action
This compound is a cell-permeable, peracetylated sialic acid analog that functions as a potent and global inhibitor of sialyltransferases (STs). Its mechanism of action involves a multi-step intracellular process. Upon cellular uptake, the peracetylated groups are removed by intracellular esterases. The modified sialic acid analog is then converted into CMP-P-3FAX-Neu5Ac by CMP-sialic acid synthetase (CMAS). This fluorinated CMP-sialic acid analog then acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid onto nascent glycan chains. This leads to a global reduction of cell surface sialylation.
Specificity of this compound
Experimental evidence strongly suggests that this compound is a highly specific inhibitor of sialylation. Studies have demonstrated that treatment with this compound leads to a significant reduction in both α2,3- and α2,6-linked sialic acids on the cell surface. Importantly, the expression of other cell surface glycans, such as those containing N-acetylglucosamine (GlcNAc) and fucose, remains largely unaffected, highlighting the inhibitor's specificity for the sialylation pathway.
Comparative Analysis of Sialylation Inhibitors
While this compound is a potent global inhibitor, several other classes of compounds have been identified as inhibitors of sialylation, each with distinct mechanisms and properties. This section provides a comparative overview of this compound and its alternatives.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Reported IC50/EC50/Ki Values | Specificity/Selectivity |
| Fluorinated Sialic Acid Analogs | This compound | Metabolic inhibitor; converted to CMP-3F-Neu5Ac which inhibits all sialyltransferases. | EC50: >100 µM for α2,3-sialylation inhibition in B16-F10 cells.[1] | Global inhibitor of sialylation (α2,3- and α2,6-linkages).[2] |
| C-5 Carbamate Modified 3F-Neu5Ac | Metabolic inhibitor with enhanced conversion to the active CMP-analog. | EC50: 2.5 - 10.2 µM for α2,3-sialylation inhibition in B16-F10 cells.[1] | Global inhibitor of sialylation.[3] | |
| Natural Products (Saponins) | Soyasaponin I | Competitive inhibitor of sialyltransferases with respect to the donor substrate, CMP-Neu5Ac. | Ki: 2.1 - 2.3 µM for ST3Gal I.[4][5] | Potent inhibitor of ST3Gal I; limited activity against other glycosyltransferases.[4] |
| Bile Acid Derivatives | Lithocholic Acid Derivatives (e.g., FCW393, Lith-O-Asp) | Non-competitive or selective inhibition of specific sialyltransferases. | FCW393: IC50 = 7.8 µM (ST6GAL1), 9.45 µM (ST3GAL3).[6][7] Lith-O-Asp: IC50 = 12-37 µM against ST3Gal-I, ST3Gal-III, and ST6Gal-I.[8] | Can exhibit selectivity for specific sialyltransferase isoforms.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sialylation inhibitors. Below are summarized protocols for key experiments cited in the evaluation of these compounds.
Protocol 1: Sialyltransferase Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific sialyltransferase.
Materials:
-
Recombinant sialyltransferase (e.g., ST6GAL1, ST3GAL1)
-
Donor substrate: CMP-sialic acid (CMP-Neu5Ac)
-
Acceptor substrate (e.g., asialofetuin)
-
Test inhibitor (e.g., Lithocholic acid derivative)
-
Assay buffer (e.g., 50 mM MES, pH 6.5)
-
Detection reagent (e.g., Malachite Green-based phosphate detection kit or radiolabeled CMP-[14C]Neu5Ac)
-
96-well microplate
-
Plate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, acceptor substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the sialyltransferase enzyme and the donor substrate (CMP-Neu5Ac).
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of product formed or the amount of CMP released. For colorimetric assays, add the detection reagents and measure the absorbance at the appropriate wavelength. For radiometric assays, separate the radiolabeled product and measure radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Cell Surface Sialylation by Flow Cytometry
This protocol describes the use of lectins to quantify changes in cell surface sialylation following treatment with an inhibitor.
Materials:
-
Cultured cells (e.g., B16-F10 melanoma cells)
-
Sialylation inhibitor (e.g., this compound)
-
Biotinylated lectins specific for sialic acid linkages (e.g., MALII for α2,3; SNA for α2,6)
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-PE)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Culture cells in the presence of varying concentrations of the sialylation inhibitor for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and wash them with flow cytometry buffer.
-
(Optional) Fix the cells with a suitable fixative.
-
Incubate the cells with a biotinylated lectin (e.g., MALII or SNA) at a predetermined optimal concentration.
-
Wash the cells to remove unbound lectin.
-
Incubate the cells with fluorophore-conjugated streptavidin.
-
Wash the cells to remove unbound streptavidin.
-
Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) to determine the level of cell surface sialylation.
Conclusion
This compound stands out as a potent and highly specific global inhibitor of sialylation. Its metabolic mechanism of action ensures a comprehensive shutdown of sialyltransferase activity within the cell. While it serves as an invaluable tool for studying the broad roles of sialylation, for applications requiring the inhibition of specific sialyltransferase isoforms, alternatives such as certain lithocholic acid derivatives may offer greater selectivity. The choice of inhibitor will ultimately depend on the specific research question and experimental context. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions for their studies on the critical role of sialylation in health and disease.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sialyltransferase Activity Assay Kit (Fluorometric) (ab282920) is not available | Abcam [abcam.co.jp]
- 7. Lectin-based three-color flow cytometric approach for studying cell surface glycosylation changes that occur during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
A Head-to-Head Comparison: P-3FAX-Neu5Ac Versus Enzymatic Desialylation with Sialidase for Glycan Engineering
For researchers, scientists, and drug development professionals navigating the complexities of glycan engineering, the choice of desialylation method is a critical decision point. This guide provides an objective comparison of two prominent techniques: the metabolic inhibitor P-3FAX-Neu5Ac and enzymatic desialylation using sialidases. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to empower informed decisions in experimental design.
At a Glance: Two Distinct Approaches to Removing Sialic Acids
The fundamental difference between this compound and sialidase lies in their mechanism of action. This compound is a cell-permeable synthetic sialic acid analog that acts as a metabolic inhibitor. Once inside the cell, it is converted into CMP-P-3FAX-Neu5Ac, which competitively inhibits sialyltransferases, the enzymes responsible for adding sialic acids to glycans.[1] This effectively prevents the sialylation of newly synthesized glycoproteins and glycolipids.
In contrast, sialidases (or neuraminidases) are enzymes that directly cleave existing terminal sialic acid residues from the cell surface glycans.[2] This method offers a more immediate but transient removal of sialic acids. The choice between these two methods depends heavily on the specific experimental goals, as outlined in the comparative table below.
Quantitative Comparison of Performance
The following tables summarize quantitative data from various studies to highlight the performance characteristics of each method. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
Table 1: Efficacy of this compound in Reducing Cell Surface Sialylation
| Cell Line | Concentration (µM) | Incubation Time | α2,3-Sialylation Reduction (%) | α2,6-Sialylation Reduction (%) | Citation(s) |
| B16F10 (murine melanoma) | 64 | 3 days | >90 | >90 | [3] |
| B16F10 (murine melanoma) | 32 | 3 days | Significant reduction | Significant reduction | [3] |
| MM1SHeca452 (multiple myeloma) | 300 | 7 days | Significant reduction (MALII staining) | Significant reduction (SNA staining) | [4] |
| Pancreatic Cancer Cells (BxPC-3) | Not specified | Not specified | 74 | 32 | [5] |
| Pancreatic Cancer Cells (Capan-1) | Not specified | Not specified | 83 | 28 | [5] |
Table 2: Characteristics of Enzymatic Desialylation with Sialidase
| Sialidase Source | Linkage Specificity | Optimal pH | Key Features | Citation(s) |
| Arthrobacter ureafaciens | Cleaves α2,3, α2,6, and α2,8 linkages | 5.0 - 6.0 | Broad specificity, commonly used for general desialylation. | [6] |
| Clostridium perfringens | Preferentially cleaves α2,3 and α2,6 over α2,8 linkages | 5.1 | Widely used for removing sialic acids from glycoproteins. | |
| Streptococcus pneumoniae | Specific for α2,3-sialyl linkages | 6.5 | Useful for selective removal of α2,3-linked sialic acids. | |
| Human NEU1 (lysosomal) | α2,3 > α2,6 > α2,8 | ~4.5 | Primarily acts on glycopeptides and oligosaccharides. | [1] |
| Human NEU3 (plasma membrane) | α2,3 and α2,8 > α2,6 | ~4.5 | Preferentially acts on gangliosides. | [1] |
Experimental Protocols
Protocol 1: In Vitro Desialylation using this compound
This protocol is a generalized procedure based on methodologies reported for B16F10 melanoma cells.[3]
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Biotinylated lectins: Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids and Sambucus nigra agglutinin (SNA-I) for α2,6-linked sialic acids
-
Streptavidin conjugated to a fluorescent probe (e.g., phycoerythrin - PE)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells to the desired confluency in their appropriate medium.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the desired final concentration of this compound (typically in the range of 30-300 µM) to the cell culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 3-7 days). The optimal time may vary depending on the cell line and the desired level of desialylation.
-
Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution.
-
Lectin Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the biotinylated lectin (e.g., MALII or SNA-I) at a predetermined optimal concentration for 45-60 minutes at 4°C.
-
Wash the cells twice with PBS.
-
Incubate the cells with streptavidin-PE for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface sialylation.
Protocol 2: Enzymatic Desialylation of Cells in Culture
This protocol is a general guideline for the enzymatic removal of sialic acids from the cell surface.
Materials:
-
Sialidase (e.g., from Arthrobacter ureafaciens)
-
Appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)
-
Cell scraper or non-enzymatic cell dissociation solution
-
Incubator
Procedure:
-
Cell Preparation: Grow cells to confluency in a culture dish.
-
Washing: Gently wash the cell monolayer twice with warm PBS or HBSS to remove any residual serum.
-
Enzyme Treatment:
-
Prepare a working solution of sialidase in the appropriate buffer at the desired concentration (e.g., 0.1-1 U/mL).
-
Add the sialidase solution to the cells, ensuring the entire monolayer is covered.
-
Incubate at 37°C for a specified time (typically 30-90 minutes). The optimal incubation time should be determined empirically.
-
-
Stopping the Reaction: Gently wash the cells three times with cold PBS or buffer to remove the enzyme and cleaved sialic acids.
-
Cell Harvesting: Harvest the cells for downstream analysis using a cell scraper or a gentle non-enzymatic dissociation solution.
-
Analysis: Proceed with the desired analysis, such as lectin staining and flow cytometry as described in Protocol 1.
Mandatory Visualizations
Caption: Metabolic activation and inhibitory mechanism of this compound.
Caption: General experimental workflow for desialylation and analysis.
Caption: Impact of desialylation on cell signaling pathways.
Discussion and Considerations
Specificity: this compound acts as a pan-sialyltransferase inhibitor, leading to a global reduction in sialylation.[7] In contrast, the specificity of enzymatic desialylation is dependent on the source of the sialidase. For instance, some bacterial sialidases exhibit broad specificity, while others are highly specific for certain linkages (e.g., α2,3).[2] This allows for more targeted removal of specific sialic acid residues if desired.
Duration of Effect: Treatment with this compound results in a sustained reduction of cell surface sialylation, as it inhibits the ongoing synthesis of sialylated glycans.[3] The effect of enzymatic desialylation is more transient, as cells will begin to re-sialylate their surface glycans once the enzyme is removed. One study showed that after treatment with C. perfringens sialidase, B16F10 cells showed a significant recovery of α2,3- and α2,6-linked sialic acids within 24 hours.[8]
Cellular Impact and Off-Target Effects: this compound must be metabolized by the cell to become active, and its effects are primarily on newly synthesized glycans. In vivo studies have reported potential for kidney and liver dysfunction with systemic administration of this compound, suggesting potential off-target effects.[2][7] Enzymatic desialylation acts externally on existing cell surface glycans and is generally considered to have fewer systemic off-target effects, though the introduction of a foreign enzyme could potentially elicit an immune response in in vivo applications.
Applications: this compound is well-suited for long-term studies where a sustained reduction in sialylation is required to observe effects on cellular processes like proliferation, differentiation, or tumorigenicity.[3][5] Enzymatic desialylation is ideal for experiments requiring acute removal of sialic acids to study immediate effects on processes such as cell adhesion, receptor activation, or viral entry.
Conclusion
Both this compound and enzymatic desialylation are powerful tools for studying the roles of sialic acids in biological systems. The choice between them is not a matter of one being universally superior, but rather which is better suited for the specific research question. This compound offers a method for sustained, global inhibition of sialylation, while enzymatic desialylation provides a means for acute and potentially more specific removal of cell surface sialic acids. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate method to advance their investigations into the complex world of glycobiology.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Mechanistic and Therapeutic Implications of Protein and Lipid Sialylation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Desialylation Enables Reliable Charge Variant Characterization of Highly Glycosylated and Sialylated Fc Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
A Comparative Analysis of Soluble vs. Nanoparticle-Encapsulated P-3FAX-Neu5Ac in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of soluble P-3FAX-Neu5Ac and its nanoparticle-encapsulated formulation. By objectively presenting experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to inform strategic decisions in the development of novel cancer therapeutics.
This compound, a peracetylated derivative of the sialic acid analog 3F-Neu5Ac, has emerged as a potent global inhibitor of sialyltransferases. By disrupting the sialylation of cell surface glycans, it interferes with crucial cancer processes such as adhesion, migration, and immune evasion.[1][2][3] While the soluble form of this compound has demonstrated significant efficacy in preclinical models, its systemic administration has been associated with potential for liver and kidney dysfunction.[4] This has spurred the development of nanoparticle-based delivery systems to enhance tumor-specific targeting and minimize off-target effects. This guide directly compares the performance of soluble this compound with its nanoparticle-encapsulated counterpart, providing a data-driven overview for researchers in the field.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from comparative studies, highlighting the differences in efficacy and kinetics between the two formulations. The data is extracted from experiments conducted on B16F10 melanoma cells.
Table 1: Dose-Dependent Inhibition of Cell Surface Sialylation
| Formulation | Concentration | % Inhibition of α2,3-Sialylation (MALII binding) | % Inhibition of α2,6-Sialylation (SNA-I binding) |
| Soluble this compound | 23.1 µg/mL | ~90% | ~80% |
| Nanoparticle-encapsulated this compound | 1 mg/mL | ~90% | ~80% |
Data extracted from Büll et al., 2015, ACS Nano, Supplementary Figure S2. The nanoparticle concentration of 1 mg/mL corresponds to an encapsulated this compound concentration of 23.1 µg/mL.
Table 2: Kinetics of Sialylation Blockade
| Formulation | Incubation Time | % α2,3-Sialylation (MALII binding) | % α2,6-Sialylation (SNA-I binding) |
| Soluble this compound (64 µM) | 1 day | ~10% | ~20% |
| 2 days | ~10% | ~20% | |
| 3 days | ~10% | ~20% | |
| Nanoparticle-encapsulated this compound (1 mg/mL) | 1 day | ~80% | ~90% |
| 2 days | ~20% | ~30% | |
| 3 days | ~10% | ~20% |
Data extracted from Büll et al., 2015, ACS Nano, Supplementary Figure S6. The nanoparticle formulation demonstrates a slower initial inhibition, with a more pronounced effect observed after 2-3 days of incubation, suggesting a sustained release mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Assessment of Cell Surface Sialylation
This protocol details the methodology used to quantify the inhibition of cell surface sialylation by soluble and nanoparticle-encapsulated this compound.
Materials:
-
B16F10 melanoma cells
-
Soluble this compound
-
Nanoparticle-encapsulated this compound
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Biotinylated Maackia amurensis lectin II (MALII) for α2,3-linked sialic acids
-
Biotinylated Sambucus nigra lectin (SNA-I) for α2,6-linked sialic acids
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometer
Procedure:
-
Cell Culture: Culture B16F10 cells in appropriate cell culture medium to ~80% confluency.
-
Treatment: Treat cells with varying concentrations of soluble this compound or nanoparticle-encapsulated this compound for the desired incubation period (e.g., 1, 2, or 3 days). A vehicle control (e.g., PBS or empty nanoparticles) should be included.
-
Cell Harvesting: Detach cells from the culture vessel using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Lectin Staining: Incubate the cells with biotinylated MALII or SNA-I lectin in PBS for 30 minutes at 4°C.
-
Secondary Staining: Wash the cells twice with cold PBS and then incubate with Streptavidin-PE conjugate for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells twice with cold PBS and resuspend in FACS buffer. Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of PE.
-
Data Analysis: The percentage of sialylation is calculated by normalizing the MFI of treated cells to the MFI of control cells.
Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles
This protocol outlines a general single emulsion-solvent evaporation method for the encapsulation of this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This is based on the methods described by Büll et al., 2015.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Mechanism of action for soluble and nanoparticle-encapsulated this compound.
Caption: General workflow for assessing this compound efficacy in vitro.
Caption: Putative impact of this compound on key cancer signaling pathways.
References
Cross-Validating P-3FAX-Neu5Ac Results with Mass Spectrometry Glycomics: A Comparative Guide
In the realm of glycobiology research and biopharmaceutical development, accurate assessment of protein glycosylation is paramount. The use of metabolic inhibitors like P-3FAX-Neu5Ac offers a powerful tool to probe the functional roles of sialylation. However, validating the global effects of such inhibitors requires orthogonal and quantitative methods. This guide provides a comprehensive comparison of this compound-induced sialylation inhibition with the detailed structural and quantitative data obtained from mass spectrometry-based glycomics.
Data Presentation: Quantitative Comparison of Glycosylation Changes
The following table summarizes the quantitative effects of a sialyltransferase inhibitor on the N-glycome of a cell line as determined by mass spectrometry, illustrating the type of data that can be obtained to validate the effects of this compound.[1]
| Glycan Type | Untreated Cells (%) | Treated Cells (%) | Fold Change |
| High Mannose | 18.0 | 18.0 | 1.0 |
| Complex | 47.3 | 47.3 | 1.0 |
| Hybrid | 34.7 | 34.7 | 1.0 |
| Fucosylated | 33.7 | 47.7 | +1.41 |
| Sialylated | 3.8 | 0.0 | - |
| Sialofucosylated | 42.7 | 14.7 | -0.34 |
This data is adapted from a study using a sialyltransferase inhibitor and illustrates the expected changes upon treatment. The increase in fucosylated glycans is a consequence of the loss of sialic acid from previously sialofucosylated species.[1]
Experimental Protocols
A robust cross-validation study requires meticulous experimental design and execution. Below are detailed methodologies for inducing sialylation inhibition with this compound and for performing a comprehensive mass spectrometry-based glycomic analysis.
This compound Treatment Protocol (In Vitro)
This protocol is a generalized procedure for treating cells in culture with this compound to inhibit cell surface sialylation.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin for cell harvesting
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or ethanol at a concentration of 10-50 mM.
-
Cell Seeding: Seed the cells in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration range is 50-100 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the inhibitor stock).
-
Incubation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the inhibitor and subsequent reduction in cell surface sialylation.
-
Cell Harvesting: After the incubation period, wash the cells with cold PBS and harvest them by scraping or trypsinization. The cells are now ready for downstream analysis, such as mass spectrometry glycomics.
Mass Spectrometry-Based N-Glycomics Protocol
This protocol outlines a general workflow for the analysis of N-linked glycans from cell pellets by mass spectrometry.
Materials:
-
Cell pellet from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer)
-
PNGase F (Peptide-N-Glycosidase F)
-
Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation
-
Trypsin for protein digestion
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and graphitized carbon) for purification
-
Labeling reagent (e.g., procainamide) for fluorescence and ionization enhancement (optional)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysis and Protein Extraction: Lyse the cell pellets using a suitable lysis buffer to extract the proteins.
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds in the proteins with DTT, alkylate the resulting free thiols with IAA, and then digest the proteins into peptides using trypsin.
-
N-Glycan Release: Treat the peptide mixture with PNGase F to release the N-linked glycans.
-
Purification: Purify the released glycans from peptides and other contaminants using SPE with C18 and graphitized carbon cartridges.
-
Labeling (Optional): Label the reducing end of the released glycans with a fluorescent tag like procainamide to improve ionization efficiency and enable fluorescence detection.
-
LC-MS Analysis: Separate the purified (and labeled) glycans using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column, and analyze them by mass spectrometry. The mass spectrometer will determine the mass-to-charge ratio of the glycans, allowing for the determination of their composition and relative abundance. Tandem mass spectrometry (MS/MS) can be used to obtain structural information.
-
Data Analysis: Process the raw data using specialized software to identify and quantify the different glycan structures present in the treated and control samples.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between this compound treatment and mass spectrometry glycomics.
References
A Comparative Guide to Sialylation Blockade: Evaluating the Duration and Reversibility of P-3FAX-Neu5Ac and Other Sialyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reversible and controlled inhibition of sialylation, a key glycosylation process implicated in cancer progression, immune evasion, and viral infection, is a critical area of research. This guide provides a comparative analysis of P-3FAX-Neu5Ac, a potent global inhibitor of sialyltransferases, alongside other notable sialylation inhibitors. We present a summary of their mechanisms of action, duration of effect, and reversibility, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: How Sialylation Inhibitors Work
Sialylation is a multi-step enzymatic process. Inhibitors can target different stages of this pathway. This compound is a cell-permeable analog of sialic acid. Once inside the cell, it is converted into its active form, CMP-3-Fluoro-N-acetylneuraminic acid (CMP-3F-Neu5Ac), which acts as a competitive inhibitor for all sialyltransferases. This global inhibition leads to a widespread reduction of sialic acids on the cell surface.[1][2] Other inhibitors may exhibit more specific mechanisms, targeting particular sialyltransferase isoforms.
Caption: Mechanism of this compound Action.
Comparative Analysis of Sialylation Inhibitors
The efficacy of a sialylation inhibitor is determined by its potency, duration of action, and the reversibility of its effects. The following table summarizes these key parameters for this compound and other classes of sialyltransferase inhibitors.
| Inhibitor Class | Example(s) | Mechanism of Action | Duration of Inhibition | Reversibility | Key Findings & Limitations |
| Fluorinated Sialic Acid Analogs | This compound, Carbamate-modified 3-fluoro sialic acids | Global competitive inhibition of sialyltransferases | Sustained; recovery takes 2-6 days in vitro.[3] A single in vivo dose can reduce sialylation for over 7 weeks in some tissues. | Reversible | Potent and broad-spectrum. Carbamate modifications can prolong inhibition.[3] In vivo use of this compound has been associated with irreversible kidney dysfunction. |
| Natural Products | Soyasaponin I | Competitive inhibitor, specific for α2,3-sialyltransferases | Data on duration and reversibility is limited. Effects on cell behavior have been observed after 72 hours of treatment. | Likely reversible, but specific studies on washout and recovery are needed. | High specificity for certain sialyltransferase families. May offer a more targeted approach with potentially fewer off-target effects.[4][5][6] |
| Lithocholic Acid Derivatives | Lith-O-Asp, FCW393 | Non-competitive or selective inhibition of specific sialyltransferases (e.g., ST6GAL1, ST3GAL3)[7][8][9][10] | Information on the duration of sialylation blockage is not well-documented. Studies focus on downstream effects on cell migration and invasion.[7][8][9][10] | Expected to be reversible, but detailed time-course studies are lacking. | Offer selectivity for specific sialyltransferase isoforms, which could reduce toxicity. Demonstrated efficacy in suppressing cancer metastasis in preclinical models.[7][8][9][10] |
| CMP-Sialic Acid Analogs | 5-methyl CMP, 2'-O-methyl CMP | Competitive inhibitors mimicking the donor substrate | Duration of inhibition is not extensively reported. | Reversible | Potent inhibitors, but their charged nature often results in poor cell permeability, limiting their use in cellular assays without delivery systems.[11] |
Experimental Protocols
Accurate assessment of sialylation levels is crucial for evaluating the efficacy of inhibitors. The following is a standard protocol for measuring cell surface sialylation using lectin staining and flow cytometry.
Protocol: Measurement of Cell Surface Sialylation by Lectin Staining and Flow Cytometry
Caption: Workflow for Sialylation Analysis.
Materials:
-
Cells of interest
-
Sialylation inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Biotinylated lectins (e.g., Maackia Amurensis Lectin II for α2,3-linked sialic acids, Sambucus Nigra Lectin for α2,6-linked sialic acids)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Phycoerythrin (PE))
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the sialylation inhibitor or a vehicle control.
-
Incubate the cells for the desired time points to assess the duration of inhibition. For reversibility studies, the inhibitor can be washed out, and cells can be cultured in fresh media for various time points before analysis.
-
-
Cell Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with a biotinylated lectin at the recommended concentration for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound lectin.
-
Incubate the cells with a fluorescently-labeled streptavidin conjugate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
The mean fluorescence intensity (MFI) is proportional to the amount of cell surface sialylation.
-
Sialylation Signaling Pathways
Aberrant sialylation has profound effects on various signaling pathways that are crucial in cancer biology, including those regulating cell adhesion, migration, and immune recognition. The diagram below illustrates the central role of sialyltransferases in these processes and how their inhibition can impact downstream signaling.
Caption: Impact of Sialylation on Signaling.
Conclusion
This compound stands out as a potent and broad-spectrum inhibitor of sialylation with a sustained duration of action. Its reversibility allows for the study of the dynamic roles of sialic acids in various biological processes. However, its potential for in vivo toxicity necessitates careful consideration and has spurred the development of more targeted inhibitors. The choice of a sialylation inhibitor will ultimately depend on the specific research question, the desired level of specificity, and the experimental system. This guide provides a foundational framework for making an informed decision, and the detailed protocols offer a starting point for robust experimental design. Further research into the duration and reversibility of more selective inhibitors will be invaluable to the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer approach by targeted activation of a global inhibitor of sialyltransferases with acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soyasaponin I, a potent and specific sialyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soyasaponin-I-modified invasive behavior of cancer by changing cell surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FCW393 | Sialyltransferase inhibitor | Probechem Biochemicals [probechem.com]
- 11. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of P-3FAX-Neu5Ac: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of P-3FAX-Neu5Ac, a cell-permeable sialic acid analog and sialyltransferase inhibitor, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in its pure form, as well as solutions and contaminated materials.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₂H₃₀FNO₁₄ |
| Molecular Weight | 551.47 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM)[1] |
| Storage | Store at -20°C[1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Tocris Bioscience, this compound does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[2] However, as with any laboratory chemical, appropriate safety precautions should always be taken.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area or a chemical fume hood.[2]
Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with institutional and national regulations. The following procedures provide a comprehensive framework for proper disposal.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is critical. A typical experimental workflow involving this compound will generate several types of waste, each requiring a specific disposal pathway.
Caption: Waste segregation workflow for this compound.
Step 2: Disposal of Unused or Expired this compound (Solid)
-
Container: Place the solid this compound in its original vial or a clearly labeled, sealed container.
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
"Solid Chemical Waste"
-
"this compound"
-
CAS Number: 117405-58-0
-
Approximate quantity
-
Date
-
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
Step 3: Disposal of this compound Solutions (in DMSO or Ethanol)
-
Container: Use a designated, leak-proof, and chemically compatible container for solvent waste.
-
Labeling: The waste container must be clearly labeled with:
-
"Solvent/Liquid Chemical Waste"
-
All chemical constituents and their approximate percentages (e.g., "this compound in DMSO," "DMSO >99%, this compound <1%").
-
-
Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Request a waste pickup from your institution's EHS department.
Step 4: Disposal of Contaminated Labware
-
Container: Place all solid waste that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, absorbent paper) into a designated solid chemical waste container.
-
Labeling: Label the container as "Solid Chemical Waste" and list the contaminants (e.g., "this compound contaminated labware").
-
Collection: Dispose of the container through your institution's chemical waste management program.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover the spill with a suitable absorbent material.
-
Cleanup: Sweep up the absorbent material and place it in a sealed container for disposal as solid chemical waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Experimental Protocol Reference: Cell Treatment
The disposal procedures outlined above are relevant to waste generated from common experimental uses of this compound, such as inhibiting sialyltransferases in cell culture. A typical protocol involves dissolving this compound in a solvent like DMSO and then adding it to cell culture media at a specific concentration. All materials that come into contact with the compound during this process, from the initial stock solution preparation to the final cell culture plates, must be disposed of as chemical waste.
Caption: Waste generation at each step of a cell treatment protocol.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Handling Protocol for P-3FAX-Neu5Ac
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling P-3FAX-Neu5Ac. The following procedures are designed to ensure a safe laboratory environment, proper handling, and compliant disposal of this cell-permeable sialic acid analog.
Chemical and Physical Properties:
This compound is a sialic acid analog and a sialyltransferase inhibitor.[1][2] It is a cell-permeable compound that undergoes intracellular deacetylation to inhibit sialyltransferases.[3] This inhibition can abolish the expression of sialyl Lewis X on cells and reduce E-selectin and P-selectin binding.[3]
| Property | Value | Source |
| Molecular Weight | 551.47 g/mol | [4][5] |
| Formula | C₂₂H₃₀FNO₁₄ | [3][5] |
| Appearance | White solid | [6] |
| Purity | ≥97% (HPLC) | [3][4] |
| CAS Number | 117405-58-0 | [3][4] |
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 55.15 | 100 |
| Ethanol | 27.57 | 50 |
Data from Tocris Bioscience.[4]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance for structurally similar neuraminic acid derivatives suggests that the primary hazards include potential eye, skin, and respiratory tract irritation.[7][8] Therefore, the following PPE is mandatory when handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[9] | Protects against dust, splashes, and vapors. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a risk of significant splash hazard.[9] | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[7][10] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. |
| Lab Coat/Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[7] | |
| Respiratory Protection | Dust Mask/Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator.[7] | Required when handling the solid form outside of a fume hood or if dust is generated. |
Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation exposure. A safety shower and eye wash station should be readily accessible.[7]
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risks.
1. Preparation and Reconstitution:
-
Before handling, ensure all required PPE is correctly worn.
-
Weigh the solid this compound in a chemical fume hood or a ventilated balance enclosure.
-
To prepare a stock solution, slowly add the desired solvent (e.g., DMSO or ethanol) to the vial containing the compound.[4]
-
Cap the vial and vortex gently until the solid is completely dissolved.
-
For storage, it is recommended to aliquot the reconstituted solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
2. Storage of Stock Solutions:
-
Store the solid compound and stock solutions at -20°C.[3][4]
-
Some suppliers suggest that stock solutions are stable for up to 3 months at -70°C.[6]
3. Experimental Use:
-
When using the compound in cell culture or other experiments, perform all dilutions and additions within a biological safety cabinet to maintain sterility and operator safety.
-
Avoid generating aerosols.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for chemical waste.
-
Clean the spill area thoroughly with a suitable detergent and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including empty vials, pipette tips, and absorbent materials, must be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains.[7]
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. 3Fax-Peracetyl Neu5Ac ≥98% (NMR), solid, sialytransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3Fax-Peracetyl Neu5Ac ≥98% (NMR), solid, sialytransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nodglobal.com [nodglobal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
